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  • Product: 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
  • CAS: 1258641-33-6

Core Science & Biosynthesis

Foundational

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride synthesis route

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride Introduction 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a substituted amidine that holds potential...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Introduction

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a substituted amidine that holds potential as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The amidine functional group is a prevalent motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1] This guide provides a comprehensive overview of a reliable synthetic route to 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles, with a focus on the rationale behind experimental choices to ensure both success and safety in the laboratory.

Overall Synthetic Strategy

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(3-fluoro-4-methoxyphenyl)acetonitrile, from a suitable benzyl derivative. The second, and key, step is the conversion of the nitrile to the target amidine hydrochloride via the classic Pinner reaction.[2]

Synthesis_Route start 3-Fluoro-4-methoxybenzyl chloride intermediate 2-(3-Fluoro-4-methoxyphenyl)acetonitrile start->intermediate NaCN, DMSO product 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride intermediate->product 1. EtOH, HCl (g) 2. NH3

Figure 1: Overall synthetic pathway for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Part 1: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetonitrile

The initial step in this synthesis is the formation of the crucial nitrile intermediate. This is accomplished through a nucleophilic substitution reaction, where a cyanide anion displaces a leaving group on the benzylic carbon of a suitable precursor. A common and effective starting material is 3-fluoro-4-methoxybenzyl chloride.

Experimental Protocol: Cyanation of 3-Fluoro-4-methoxybenzyl chloride

This procedure is adapted from established methods for the synthesis of substituted benzyl cyanides.[3][4]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Fluoro-4-methoxybenzyl chloride174.6010.0 g0.057Starting material
Sodium cyanide (NaCN)49.013.38 g0.069Cyanide source (1.2 eq)
Dimethyl sulfoxide (DMSO)78.13100 mL-Anhydrous, polar aprotic solvent
Deionized water18.02As needed-For workup
Diethyl ether74.12As needed-For extraction
Brine (saturated NaCl solution)-As needed-For washing
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-Drying agent

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3.38 g of sodium cyanide in 100 mL of anhydrous dimethyl sulfoxide. Stir the mixture at room temperature until the sodium cyanide is fully dissolved.

  • Addition of Starting Material: To the stirred solution, add 10.0 g of 3-fluoro-4-methoxybenzyl chloride dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-fluoro-4-methoxyphenyl)acetonitrile.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality and Experimental Choices

  • Solvent: DMSO is an excellent choice for this reaction as it is a polar aprotic solvent that readily dissolves both the ionic sodium cyanide and the organic benzyl chloride, facilitating the Sₙ2 reaction.

  • Safety: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal.

Part 2: Synthesis via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.[2][5] The reaction proceeds in two main stages: the formation of an imidate hydrochloride (a Pinner salt) and the subsequent ammonolysis to form the amidine hydrochloride.

Reaction Mechanism

The Pinner reaction begins with the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol (in this case, ethanol). The resulting imidate hydrochloride, or Pinner salt, is then isolated or used in situ for the next step.

Figure 2: Mechanism of the Pinner reaction followed by ammonolysis.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-(3-Fluoro-4-methoxyphenyl)acetonitrile165.175.0 g0.030Starting nitrile
Anhydrous ethanol46.0750 mL-Solvent and reagent
Anhydrous diethyl ether74.1250 mL-Co-solvent
Hydrogen chloride (gas)36.46Excess-Anhydrous
Anhydrous ammonia (in ethanol)17.03~2 M solution-For ammonolysis

Step-by-Step Methodology: Formation of the Pinner Salt

  • Reaction Setup: In a 250 mL three-necked flask fitted with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve 5.0 g of 2-(3-fluoro-4-methoxyphenyl)acetonitrile in a mixture of 50 mL of anhydrous ethanol and 50 mL of anhydrous diethyl ether.

  • HCl Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Precipitation: The Pinner salt, ethyl 2-(3-fluoro-4-methoxyphenyl)ethanimidate hydrochloride, will precipitate as a white solid.

  • Isolation: After the reaction is complete (as indicated by the cessation of precipitation), stop the flow of HCl gas. Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step-by-Step Methodology: Ammonolysis to the Amidine Hydrochloride

  • Reaction Setup: Suspend the dried Pinner salt in 100 mL of anhydrous ethanol in a round-bottom flask.

  • Ammonia Addition: Cool the suspension to 0 °C and add a solution of anhydrous ammonia in ethanol (approximately 2 M) dropwise with stirring.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Ammonium chloride will precipitate as a byproduct.[6]

  • Filtration: Remove the precipitated ammonium chloride by vacuum filtration.

  • Crystallization: Concentrate the filtrate under reduced pressure until the product begins to crystallize. Cool the solution in an ice bath to complete the crystallization.

  • Final Product Isolation: Collect the crystalline 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and dry in a desiccator.[6]

Causality and Experimental Choices

  • Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions.[5][7] Any water present will hydrolyze the nitrile or the intermediate imidate to the corresponding amide or ester, respectively, significantly reducing the yield of the desired product.[8][9]

  • Low Temperature: The reaction is performed at low temperatures because the intermediate Pinner salt is thermodynamically unstable and can rearrange to an N-alkyl amide and an alkyl chloride at higher temperatures.[2][7]

  • Excess HCl: A continuous stream of anhydrous HCl is used to ensure the complete protonation of the nitrile and to drive the reaction to completion.

Purification and Characterization

The final product, 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, is a salt and can typically be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[10]

Characterization Techniques

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic and aliphatic protons and carbons, as well as the characteristic chemical shifts of the amidinium group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bonds of the amidinium group and the C=N double bond.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base of the target compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

This guide has detailed a robust and well-established two-step synthesis for 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. The route, which proceeds through a nitrile intermediate followed by a Pinner reaction, is a reliable method for accessing this valuable building block. By understanding the underlying chemical principles and the rationale for the specific reaction conditions, researchers can effectively and safely synthesize this compound for further applications in drug discovery and development.

Sources

Foundational

Theoretical Yield Calculation and Synthesis Protocol for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Executive Summary The synthesis of amidine hydrochlorides from their corresponding nitriles is a foundational transformation in medicinal chemistry, providing critical building blocks for nitrogen-rich heterocycles such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amidine hydrochlorides from their corresponding nitriles is a foundational transformation in medicinal chemistry, providing critical building blocks for nitrogen-rich heterocycles such as pyrimidines and triazines[1]. This technical guide details the theoretical yield mathematics, mechanistic rationale, and a self-validating experimental workflow for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6)[2]. By leveraging a classical two-step Pinner reaction, this protocol ensures high fidelity and yield through rigorous environmental control and stoichiometric precision.

Mechanistic Rationale: The Pinner Synthesis

The conversion of 2-(3-fluoro-4-methoxyphenyl)acetonitrile to its corresponding ethanimidamide hydrochloride is achieved via the , a two-step sequence requiring strictly anhydrous conditions[3].

  • Step 1: Acid-Catalyzed Addition (Imidate Formation) The nitrile starting material is dissolved in absolute ethanol and subjected to anhydrous hydrogen chloride (HCl) gas at 0°C. The acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Ethanol acts as a nucleophile, attacking the carbon to form an intermediate imidate ester hydrochloride (ethyl 2-(3-fluoro-4-methoxyphenyl)acetimidate hydrochloride)[4]. Causality Check: The absolute absence of water is non-negotiable. If moisture is present, the highly reactive imidate intermediate undergoes irreversible hydrolysis to form an ethyl ester and ammonium chloride, permanently capping the yield of the target amidine[3].

  • Step 2: Ammonolysis The isolated imidate ester is treated with an anhydrous solution of ammonia ( NH3​ ) in methanol or ethanol. Ammonia, a stronger nucleophile than ethanol, displaces the ethoxy group, yielding the target amidine hydrochloride and expelling ethanol as a leaving group[3].

SynthesisWorkflow SM 2-(3-Fluoro-4-methoxyphenyl) acetonitrile [Starting Material] Step1 Step 1: Pinner Addition Anhydrous HCl, EtOH, 0°C SM->Step1 + EtOH Intermediate Imidate Ester HCl [Reactive Intermediate] Step1->Intermediate HCl Saturation Step2 Step 2: Ammonolysis NH3 / MeOH, 25°C Intermediate->Step2 + NH3 Product 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl [Target Product] Step2->Product Crystallization Waste NH4Cl & EtOH [Byproducts] Step2->Waste Filtration

Figure 1: Two-step Pinner synthesis workflow for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide HCl.

Reagent Stoichiometry & Theoretical Yield Mathematics

To establish a scalable protocol, the theoretical yield is calculated based on a 10.00 g input of the starting nitrile. The molecular weight (MW) of the target product, including the hydrochloride salt, is 218.66 g/mol [5].

Table 1: Physicochemical Properties of Key Species

CompoundRoleMolecular FormulaMW ( g/mol )
2-(3-Fluoro-4-methoxyphenyl)acetonitrileStarting Material (SM) C9​H8​FNO 165.17
Absolute EthanolReactant / Solvent C2​H6​O 46.07
Hydrogen Chloride (gas)Catalyst / Reactant HCl 36.46
AmmoniaReactant NH3​ 17.03
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide HCl Target Product C9​H11​FN2​O⋅HCl 218.66

Table 2: Stoichiometric Equivalents and Theoretical Yield (10.0 g Scale)

Reagent / ProductEquivalentsMass / VolumeMoles
SM (Nitrile)1.00 eq10.00 g0.0605 mol
Absolute Ethanol1.10 eq3.07 g (3.89 mL)0.0666 mol
Anhydrous HCl (gas)Excess (>3.0 eq)>6.62 g>0.181 mol
Anhydrous NH3​ 3.00 eq3.09 g0.181 mol
Target Amidine HCl 1.00 eq 13.24 g (Theoretical) 0.0605 mol

Calculation Walkthrough:

  • Moles of Limiting Reagent (SM): 10.00 g÷165.17 g/mol=0.0605 mol

  • Theoretical Moles of Product: Assuming 100% conversion, 0.0605 mol of amidine HCl is produced.

  • Theoretical Mass of Product: 0.0605 mol×218.66 g/mol=13.24 g

Experimental Protocol: A Self-Validating Workflow

This methodology embeds real-time physical validations to ensure the reaction proceeds as intended without relying solely on post-reaction chromatography[4].

Phase 1: Imidate Ester Hydrochloride Synthesis
  • Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a gas dispersion tube. Attach an anti-suckback trap to the gas outlet. Causality: HCl gas is highly soluble in ethanol; as it dissolves, it creates a vacuum that can violently pull the reaction mixture back into the gas generation system[4].

  • Preparation: Dissolve 10.00 g (0.0605 mol) of 2-(3-fluoro-4-methoxyphenyl)acetonitrile in 3.89 mL (1.1 eq) of absolute ethanol and 50 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask to 0°C using an ice-salt bath. Bubble anhydrous HCl gas through the dispersion tube into the solution for 3–4 hours.

  • Self-Validation (Weight Gain & Precipitation): Periodically weigh the reaction flask. A mass increase of at least 6.6 g confirms sufficient HCl saturation. As the reaction progresses, the imidate ester hydrochloride will precipitate as a dense white solid. If the solution remains clear, moisture has likely compromised the reaction.

  • Isolation: Filter the precipitated imidate ester under a blanket of dry nitrogen, wash with cold anhydrous ether, and immediately proceed to Phase 2 to prevent degradation.

Phase 2: Ammonolysis to Ethanimidamide Hydrochloride
  • Preparation: In a separate flask, prepare a solution of anhydrous ammonia in methanol.

  • Self-Validation (Titration): Titrate a 1.0 mL aliquot of the methanolic ammonia with standardized 0.1 M HCl to determine its exact molarity[4]. Calculate the volume required to deliver exactly 3.0 equivalents (0.181 mol) of NH3​ .

  • Reaction: Suspend the freshly prepared imidate ester in 30 mL of absolute ethanol. Dropwise, add the titrated methanolic ammonia solution while maintaining vigorous stirring at room temperature.

  • Self-Validation (Byproduct Precipitation): As the amidine forms, ammonium chloride ( NH4​Cl ) will precipitate out of the solution[4]. The reaction is visually complete when the suspension ceases to generate new NH4​Cl precipitate (typically 12–16 hours).

  • Purification: Filter off the NH4​Cl byproduct. Concentrate the filtrate under reduced pressure until crystallization begins. Recrystallize the crude product from a mixture of hot ethanol and diethyl ether to yield pure 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride as colorless prisms.

Troubleshooting & Analytical Validation

Electronic Effects on Reactivity: The reactivity of the nitrile is heavily modulated by the 3-fluoro and 4-methoxy substituents[6]. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the phenyl ring. This slightly increases the electrophilicity of the benzylic nitrile carbon, facilitating the initial nucleophilic attack by ethanol. Conversely, the 4-methoxy group donates electron density via resonance (+R effect), which stabilizes the resulting transition state. If the reaction is sluggish, ensuring absolute zero moisture and increasing the HCl saturation time will overcome the stabilization barrier.

Analytical Checks:

  • pH Monitoring: The final purified amidine hydrochloride should exhibit a slightly acidic to neutral pH in aqueous solution. Addition of a strong base (e.g., NaOH) will liberate the freebase amidine, which can be extracted into organic solvents[3].

  • NMR Spectroscopy: The 1H NMR spectrum will show a characteristic shift for the benzylic protons ( CH2​ ) adjacent to the amidine group, typically appearing around δ 3.5 - 3.8 ppm, distinct from the starting nitrile.

References

  • Title: Acetamidine hydrochloride Source: Sciencemadness Wiki URL: [Link]

  • Title: Acetamidine hydrochloride Source: Wikipedia URL: [Link]

  • Title: 1258641-33-6 | 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride Source: Bio-fount URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, a compound of interest for researchers and drug development professionals. While a detailed historical r...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, a compound of interest for researchers and drug development professionals. While a detailed historical record of its discovery is not extensively documented in public literature, this guide will delve into its logical synthesis, physicochemical properties, and potential therapeutic applications based on its structural motifs. The information presented herein is intended to serve as a foundational resource for scientists exploring this and related chemical entities.

Introduction and Physicochemical Properties

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a substituted ethanimidamide derivative. The presence of a fluorine atom and a methoxy group on the phenyl ring suggests its potential for modulation of biological targets, as these features are common in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

PropertyValueSource
CAS Number 1258641-33-6[1][2]
Molecular Formula C9H12ClFN2O[2]
Molecular Weight 218.66 g/mol [2]
Physical Form Powder[2]
InChI Key BFJGATPGALVTMR-UHFFFAOYSA-N[2]

Plausible Synthetic Route: The Pinner Reaction

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride can be efficiently achieved via the Pinner reaction. This classic reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to the corresponding amidine.[3][4][5] The logical starting material for this synthesis is 3-Fluoro-4-methoxyphenylacetonitrile.[6][7]

Synthesis Workflow Diagram

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 3-Fluoro-4-methoxyphenylacetonitrile D Ethyl 2-(3-fluoro-4-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt) A->D Reaction in anhydrous ether at 0°C B Anhydrous Ethanol B->D C Anhydrous HCl (gas) C->D F 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride D->F Reaction at room temperature E Ammonia (in ethanol) E->F

Caption: Synthetic workflow for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with 3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous diethyl ether.

  • Reaction: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically allowed to stand at a low temperature to facilitate the precipitation of the Pinner salt. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to water, which would hydrolyze the intermediate imidate to an ester.[4][8] Therefore, all reagents and solvents must be anhydrous.

  • Low Temperature: Imidate hydrochlorides can be thermally unstable.[3][4] Conducting the reaction at 0°C minimizes potential side reactions and degradation.

Step 2: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

  • Preparation: The isolated Pinner salt from Step 1 is suspended in a solution of anhydrous ethanol in a separate flask.

  • Reaction: A solution of ammonia in ethanol is added dropwise to the suspension at room temperature. The reaction is stirred until the Pinner salt is consumed (monitored by TLC).

  • Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization to yield 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride as a solid.

Hypothetical Therapeutic Rationale and Mechanism of Action

While the specific biological activity of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is not yet reported, its structural features provide a basis for hypothesizing potential therapeutic applications. The fluoro-methoxyphenyl moiety is present in a number of biologically active compounds, including kinase inhibitors and central nervous system (CNS) targeted agents.[9] The ethanimidamide group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Proposed Signaling Pathway Involvement (Hypothetical)

Given the structural alerts, a plausible hypothesis is that this compound could interact with protein kinases, which are crucial in cellular signaling pathways. Aberrant kinase activity is implicated in diseases such as cancer and inflammatory disorders.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide hydrochloride Kinase Protein Kinase (e.g., Receptor Tyrosine Kinase) Ligand->Kinase Binds to ATP-binding site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Competes with Ligand Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Hypothetical mechanism of action via protein kinase inhibition.

This diagram illustrates a potential mechanism where the compound acts as an ATP-competitive inhibitor of a protein kinase, thereby blocking downstream signaling pathways that may be dysregulated in disease.

Conclusion and Future Directions

This technical guide has outlined the synthesis, properties, and a hypothetical therapeutic rationale for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation by the scientific community. Future research should focus on the biological evaluation of this compound in various assay systems to elucidate its true therapeutic potential. This could include screening against a panel of kinases, GPCRs, or other relevant drug targets.

References

  • NextSDS. 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride — Chemical Substance Information. [Link]

  • J&K Scientific LLC. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Chem-Station Int. Ed. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Coupling 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Introduction & Strategic Utility The compound 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) is a highly versatile bifunctional building block widely utilized in the synthesis of nitrogen-ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The compound 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) is a highly versatile bifunctional building block widely utilized in the synthesis of nitrogen-rich heterocycles. The incorporation of the 3-fluoro-4-methoxyphenyl motif into drug candidates is a proven strategy to enhance metabolic stability against cytochrome P450 enzymes, modulate lipophilicity, and improve overall pharmacokinetic profiles in liver microsome assays[1].

As an arylethylamidine, this reagent primarily undergoes cyclocondensation reactions to form privileged pharmacophores such as pyrimidines and imidazoles. Because it is supplied as a hygroscopic hydrochloride salt, successful coupling strictly depends on precise free-basing protocols, stoichiometric control of electrophiles, and targeted solvent selection to drive thermodynamic aromatization.

This application note details optimized, scalable protocols for two primary synthetic workflows:

  • Pyrimidine Synthesis via condensation with β -keto esters.

  • Imidazole Synthesis via coupling with α -haloketones.

Experimental Design & Mechanistic Causality

Workflow Overview

The transformation of amidine salts into aromatic heterocycles follows a sequential logic: neutralization, nucleophilic addition, intramolecular cyclization, and dehydration.

Workflow A Amidine HCl Salt B Free-Basing (Base / Solvent) A->B C Electrophile Addition B->C D Cyclocondensation (Thermal Drive) C->D E Workup & Precipitation D->E F Target Heterocycle E->F

Figure 1: Standard workflow for the cyclocondensation of amidine hydrochlorides.

Mechanistic Pathway: Pyrimidine Formation

The condensation of amidines with 1,3-dicarbonyl compounds is a cornerstone method for accessing substituted pyrimidines[2]. The reaction requires a strong alkoxide base to liberate the free amidine. The more nucleophilic unsubstituted nitrogen attacks the highly electrophilic ketone carbonyl, forming a tetrahedral intermediate. Subsequent intramolecular attack on the ester carbonyl, followed by the expulsion of water and alcohol, yields the thermodynamically stable pyrimidinol core.

Mechanism N1 Amidine Hydrochloride N2 Free Amidine (Active Nucleophile) N1->N2 + Alkoxide Base / - HCl N3 Tetrahedral Intermediate N2->N3 Nucleophilic Attack on Ketone N4 Cyclized Intermediate N3->N4 Intramolecular Ester Attack N5 Aromatic Pyrimidine N4->N5 Dehydration & Aromatization

Figure 2: Mechanistic pathway of pyrimidine formation via amidine cyclocondensation.

Protocol A: Synthesis of Pyrimidine Derivatives

Reaction Optimization Data

To maximize the yield of the pyrimidine derivative (e.g., coupling with ethyl acetoacetate), the choice of base and solvent is critical. Weak bases fail to fully liberate the amidine, while non-nucleophilic bases in aprotic solvents lead to incomplete cyclization.

Table 1: Optimization of Pyrimidine Cyclocondensation

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation
1K₂CO₃ (2.0)EtOH801245Incomplete conversion; starting material recovered.
2NaOEt (1.1)EtOH80862Sluggish cyclization step.
3 NaOEt (2.5) EtOH 80 6 89 Optimal conditions; rapid and complete cyclization.
4NaOMe (2.5)MeOH651078Lower reflux temperature extended reaction time.
5t-BuOK (2.5)THF651255Poor solubility of intermediates.
Step-by-Step Methodology

Target: 2-(3-Fluoro-4-methoxyphenyl)methyl-6-methylpyrimidin-4-ol

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Free-Basing: Charge the flask with 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.00 g, 4.57 mmol, 1.0 equiv) and anhydrous ethanol (23 mL, 0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise add a freshly prepared or commercial solution of sodium ethoxide (21 wt% in EtOH, 4.26 mL, 11.4 mmol, 2.5 equiv).

    • Causality Note: An excess of alkoxide is strictly required to neutralize the HCl salt and facilitate the subsequent enolization of the β -keto ester, driving the condensation forward.

  • Electrophile Coupling: Stir the mixture for 15 minutes at 0 °C to ensure complete free-basing, then add ethyl acetoacetate (0.65 g, 5.03 mmol, 1.1 equiv) in one portion.

  • Cyclocondensation: Remove the ice bath and heat the reaction mixture to a gentle reflux (80 °C) for 6 hours. Monitor the consumption of the amidine via LC-MS.

  • Workup & Isoelectric Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the resulting crude residue in distilled water (30 mL). Carefully adjust the aqueous solution to pH 5.5–6.0 using 1M HCl.

    • Causality Note: The resulting pyrimidinol is amphoteric. Adjusting the solution precisely to its isoelectric point prevents the product from remaining dissolved as a sodium salt (at high pH) or a hydrochloride salt (at low pH), ensuring maximum precipitation.

  • Isolation: Filter the precipitated solid through a Büchner funnel, wash sequentially with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum at 45 °C for 12 hours to afford the pure pyrimidine.

Protocol B: Synthesis of Imidazole Derivatives

Coupling amidines with α -haloketones provides a direct, highly scalable route to 2,4-disubstituted imidazoles, avoiding the use of hazardous reagents typically associated with other imidazole syntheses[3].

Reaction Optimization Data

The primary side reaction in this pathway is the hydrolysis of the α -haloketone and multiple alkylations. A biphasic system with a mild base mitigates these issues.

Table 2: Optimization of Imidazole Formation (Coupling with 2-Bromoacetophenone)

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation
1Et₃N (2.0)DCM252430High degree of unreacted starting material.
2K₂CO₃ (3.0)DMF80665Significant degradation of the α -haloketone.
3 NaHCO₃ (3.0) THF/H₂O (1:1) 60 4 92 Optimal; clean conversion, no over-alkylation.
4NaHCO₃ (3.0)i-PrOH80685Good yield, but required longer heating.
Step-by-Step Methodology

Target: 2-(3-Fluoro-4-methoxyphenyl)methyl-4-phenyl-1H-imidazole

  • Solvent Setup: In a 100 mL round-bottom flask, suspend 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.00 g, 4.57 mmol, 1.0 equiv) and sodium bicarbonate (1.15 g, 13.7 mmol, 3.0 equiv) in a 1:1 mixture of THF and deionized water (25 mL total volume).

  • Electrophile Addition: Add 2-bromoacetophenone (0.91 g, 4.57 mmol, 1.0 equiv) portion-wise at room temperature.

  • Heating: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to 60 °C for 4 hours.

    • Causality Note: The biphasic THF/H₂O system combined with a mild inorganic base (NaHCO₃) acts as a self-regulating buffer. It minimizes the base-catalyzed hydrolysis of the α -haloketone while maintaining a sufficient concentration of the free amidine in the organic layer for efficient S_N2 attack[3].

  • Phase Separation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude oily residue with a 1:1 mixture of diisopropyl ether and hexanes (15 mL). Stir for 2 hours at room temperature until a free-flowing solid forms. Filter and dry under vacuum to yield the highly pure imidazole derivative.

References

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
  • Innovative Pyrimidine Synthesis Methods. Chemistry - A European Journal (via Scribd).
  • Working with Hazardous Chemicals - A scaleable process for the preparation of 2,4-substituted imidazole from amidines and α-halo ketones. Organic Syntheses.

Sources

Application

Application Note: 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride as a Strategic Building Block for Agrochemical Discovery

Executive Summary & Agrochemical Rationale In modern agrochemical development, the precise engineering of active ingredients requires building blocks that impart both target affinity and environmental resilience. 2-(3-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Agrochemical Rationale

In modern agrochemical development, the precise engineering of active ingredients requires building blocks that impart both target affinity and environmental resilience. 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS:) is a highly specialized, bifunctional synthon designed for the de novo construction of nitrogenous heterocycles, particularly pyrimidines and triazoles.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural delivery system. The inclusion of the 3-fluoro-4-methoxyphenyl moiety is a deliberate bioisosteric strategy:

  • Metabolic Stability: The fluorine atom at the 3-position sterically and electronically shields the aromatic ring from rapid oxidative degradation by plant and insect cytochrome P450 enzymes.

  • Lipophilicity & Penetration: The methoxy and fluoro groups synergistically tune the partition coefficient ( logP ), enhancing translaminar movement across waxy plant cuticles—a critical requirement for modern fungicides and herbicides.

  • The Amidine Core: The ethanimidamide (benzylamidine) group serves as a versatile C−N−C fragment, enabling rapid annulation into pyrimidine scaffolds that mimic the core of blockbuster agrochemicals like fenarimol and pyrimethanil.

Mechanistic Principles of Amidine-Based Heterocycle Synthesis

The use of an amidine in its hydrochloride salt form is a necessary compromise between shelf stability and chemical reactivity. Free amidines are highly nucleophilic but inherently unstable, rapidly degrading via hydrolysis into amides or self-condensing under atmospheric moisture. The HCl salt effectively locks the amidine in an unreactive, protonated state.

To utilize this building block, in situ free-basing is mandatory. The causality behind our protocol choices is strictly governed by the need to prevent hydrolysis during this activation phase. We employ alkoxide bases (e.g., Sodium Ethoxide) in anhydrous alcohols. The alkoxide irreversibly deprotonates the amidinium ion, generating the highly reactive free amidine while simultaneously forming an insoluble salt (NaCl). This allows the subsequent nucleophilic attack on electrophiles (such as 1,3-dicarbonyls or nitriles) to proceed via a hemiaminal intermediate, which subsequently dehydrates to form the aromatic heterocycle ().

Workflow Amidine 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl Base Neutralization (NaOEt/EtOH) Amidine->Base Dicarbonyl 1,3-Dicarbonyl Condensation Base->Dicarbonyl Nitrile Nitrile/Amide Annulation Base->Nitrile Pyrimidine Pyrimidine-based Agrochemicals Dicarbonyl->Pyrimidine Triazole Triazole-based Agrochemicals Nitrile->Triazole

Agrochemical synthesis workflow from the amidine hydrochloride building block.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and physical phase changes are embedded within the steps to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Synthesis of 2-(3-Fluoro-4-methoxybenzyl)pyrimidines via [3+3] Annulation

This protocol utilizes a classic de novo heterocycle synthesis approach, condensing the amidine with a 1,3-dicarbonyl compound to yield a fully substituted pyrimidine.

Reagents Required:

  • 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide HCl (1.0 equiv)

  • 1,3-Dicarbonyl (e.g., acetylacetone or ethyl acetoacetate) (1.1 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free-Basing (Activation): Suspend the amidine hydrochloride (10 mmol) in 30 mL of absolute ethanol under an inert nitrogen atmosphere. Slowly add NaOEt (12 mmol).

    • Causality & Validation: The suspension will transiently clear as the free base forms, followed rapidly by the precipitation of fine, white NaCl. This precipitate is your visual confirmation that the amidine has been successfully liberated.

  • Electrophile Introduction: Add the 1,3-dicarbonyl compound (11 mmol) dropwise to the stirring suspension at room temperature. Stir for 15 minutes to allow the initial nucleophilic attack and hemiaminal formation.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 4–6 hours.

    • Causality: The thermodynamic sink of this reaction is the aromatic pyrimidine ring. Heating provides the activation energy necessary to expel two molecules of water. The entropic gain from water expulsion drives the equilibrium entirely to the right.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

    • Validation: The water layer will dissolve the NaCl byproduct and any unreacted amidine, while the highly lipophilic pyrimidine product will partition exclusively into the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via recrystallization from hot hexanes/ethyl acetate.

Mechanism Step1 Amidine Free Base Step2 Nucleophilic Attack on Carbonyl Step1->Step2 Step3 Hemiaminal Intermediate Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 Aromatization / Oxidation Step5->Step6 Step7 Substituted Pyrimidine Step6->Step7

Mechanistic pathway of pyrimidine annulation via hemiaminal dehydration.

Protocol B: Single-Step Condensation with Amides/Nitriles

For more complex, highly functionalized azaheterocycles, direct condensation with amides activated by trifluoromethanesulfonic anhydride ( Tf2​O ) provides a rapid, single-step pathway ().

Step-by-Step Methodology:

  • Amide Activation: In a flame-dried flask containing anhydrous Dichloromethane (DCM), combine the target N-vinyl/N-aryl amide (1.0 equiv) and 2-chloropyridine (1.2 equiv). Cool to -78 °C.

  • Electrophilic Activation: Add Tf2​O (1.1 equiv) dropwise.

    • Causality: Tf2​O converts the chemically inert amide carbonyl into a highly electrophilic nitrilium/iminium triflate intermediate. 2-chloropyridine acts as a non-nucleophilic acid scavenger.

  • Amidine Annulation: Add the free-based 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide (1.2 equiv) dissolved in DCM. Allow the reaction to warm to room temperature over 3 hours. The nucleophilic addition of the amidine to the activated intermediate is followed by spontaneous annulation, affording the pyrimidine core in a single pot.

Quantitative Data & Reaction Optimization

The choice of coupling partner and conditions drastically impacts the yield and purity of the resulting agrochemical scaffold. The table below summarizes optimized parameters based on recent methodological advancements in amidine-based syntheses ().

Reaction TypeCoupling PartnerCatalyst / BaseSolventTemp (°C)Typical Yield (%)Key Advantage
[3+3] Condensation 1,3-DicarbonylsNaOEt (1.2 eq)Ethanol78 (Reflux)75 - 85Direct aromatization; no external oxidant required.
Annulation-Oxidation α,β -Unsaturated Ketones K2​CO3​ (2.0 eq)DMF10065 - 80Access to highly substituted asymmetric pyrimidines.
Oxidative Coupling N-Uracil derivatives PhI(OAc)2​ TFE8050 - 70Metal-free C-N bond formation for complex architectures.
Direct Condensation Amides / Nitriles Tf2​O / 2-ChloropyridineDCM-78 to 2560 - 75Single-step activation; rapid reaction time (~3 h).

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification PubMed Central (PMC) - National Institutes of Health (NIH)[Link][1]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Molecules (MDPI)[Link][2]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles PubMed - National Institutes of Health (NIH) [Link][3]

Sources

Method

experimental setup for large-scale synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

Executive Summary The amidine functional group is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a key binding motif for kinase inhibitors, GPCR ligands, and protease inhibitors[1]. The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amidine functional group is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a key binding motif for kinase inhibitors, GPCR ligands, and protease inhibitors[1]. The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6)[2] presents specific scale-up challenges. Direct nucleophilic addition of amines to unactivated nitriles is kinetically unfavorable[3]. While several synthetic routes exist, selecting a pathway that balances atom economy, safety, and downstream purification is critical for kilogram-scale API (Active Pharmaceutical Ingredient) manufacturing. This application note details a highly scalable, base-catalyzed protocol utilizing sodium methoxide and ammonium chloride, avoiding the corrosive and pyrophoric hazards associated with traditional methods.

Strategic Rationale & Mechanistic Causality

The conversion of 2-(3-fluoro-4-methoxyphenyl)acetonitrile to its corresponding amidine can theoretically be achieved via three primary routes. As process scientists, we must evaluate the causality behind each reagent choice to ensure a self-validating and robust system:

  • The Classical Pinner Reaction: Utilizes anhydrous HCl gas in methanol to form an imidate, followed by methanolic ammonia[4]. Drawback: Handling anhydrous HCl gas on a large scale requires specialized, highly corrosion-resistant Hastelloy reactors and poses severe environmental and safety risks.

  • Garigipati’s Reagent: Utilizes trimethylaluminum ( AlMe3​ ) and ammonium chloride to form an active aluminum amide complex[5]. Drawback: AlMe3​ is highly pyrophoric, and the reaction generates stoichiometric aluminum waste, complicating downstream aqueous workup and failing green chemistry metrics.

  • Base-Catalyzed Imidate Formation (Selected Route): Utilizes catalytic to sub-stoichiometric sodium methoxide (NaOMe) in anhydrous methanol, followed by the addition of ammonium chloride ( NH4​Cl )[6][7].

Mechanistic Advantages of the Base-Catalyzed Route: The methoxide anion acts as a potent nucleophile, attacking the nitrile carbon to form a transient methyl imidate[7]. Because direct amination of nitriles is difficult, this imidate intermediate serves as an activated electrophile[3]. Upon addition of NH4​Cl , a dual-action equilibrium occurs: the chloride salt provides a continuous, safe source of in situ ammonia, while the acidic proton irreversibly traps the newly formed amidine as a stable hydrochloride salt. This thermodynamic sink drives the reaction to completion without the need for high-pressure ammonia or corrosive gases[8].

Mechanism Nitrile 2-(3-Fluoro-4-methoxyphenyl) acetonitrile Imidate Methyl 2-(3-fluoro-4-methoxyphenyl) ethanimidoate Nitrile->Imidate Nucleophilic Addition NaOMe NaOMe / MeOH (Catalytic Base) NaOMe->Imidate Amidine 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl Imidate->Amidine Amidation & Salt Formation NH4Cl NH4Cl (Ammonia Source & Acid) NH4Cl->Amidine

Chemical mechanism of base-catalyzed amidine synthesis via a methyl imidate intermediate.

Quantitative Route Comparison

To justify the selected experimental setup, the following table summarizes the quantitative and operational metrics of the three primary synthetic strategies.

ParameterClassical Pinner (Acid)Garigipati (Al-Amide)Base-Catalyzed (NaOMe/NH₄Cl)
Typical Yield 75 - 85%60 - 80%80 - 90%
Reaction Temperature 0°C to RT80°C to 110°CRT to 50°C
Primary Hazard Corrosive HCl gasPyrophoric AlMe3​ Flammable solvent (MeOH)
Scalability Poor (Equipment limits)Moderate (Exothermic quench)Excellent (Standard reactors)
Impurity Profile Amide byproductsAluminum saltsResidual NH4​Cl

Experimental Setup and Workflow

Workflow Step1 Reactor Prep Anhydrous MeOH Step2 Imidate Formation Add NaOMe (0.5 eq) Step1->Step2 Step3 Amidation Add NH4Cl (1.5 eq) Step2->Step3 Step4 Crystallization Solvent Swap Step3->Step4 Step5 Isolation Filtration & Drying Step4->Step5

Unit operations for the large-scale synthesis and isolation of the amidine hydrochloride.

Reagents and Materials
  • Starting Material: 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.00 equivalent)

  • Catalyst/Base: Sodium methoxide (0.5 M solution in methanol, 0.50 equivalents)

  • Amine Source: Ammonium chloride, finely milled (1.50 equivalents)

  • Solvents: Anhydrous Methanol (Reaction solvent, <50 ppm H2​O ), Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anti-solvent for crystallization).

Step-by-Step Protocol

Step 1: Imidate Formation (Inert Atmosphere)

  • Purge a clean, dry glass-lined reactor with Nitrogen ( N2​ ).

  • Charge the reactor with anhydrous methanol (10 volumes relative to the nitrile). Critical Process Parameter (CPP): Moisture must be strictly controlled. Water ingress will irreversibly hydrolyze the imidate intermediate into an unreactive methyl ester.

  • Add 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 eq) and initiate stirring at 200 RPM.

  • Slowly charge the 0.5 M sodium methoxide solution (0.5 eq) while maintaining the internal temperature at 20–25°C[7].

  • Stir the reaction mixture at room temperature for 12–24 hours.

    • In-Process Control (IPC): Monitor via HPLC or TLC. The reaction establishes an equilibrium; proceed to the next step when the imidate concentration plateaus (typically ~60-70% conversion)[7].

Step 2: Amidation and Salt Formation

  • Charge finely milled ammonium chloride (1.5 eq) in a single portion to the reactor[7]. Expert Insight: Milling the NH4​Cl increases its surface area, promoting rapid dissolution in methanol and preventing localized concentration gradients.

  • Elevate the reactor jacket temperature to achieve an internal temperature of 50°C.

  • Maintain heating and agitation for 24 hours. The consumption of the imidate by ammonia shifts the prior equilibrium, driving the complete conversion of the remaining nitrile[7].

  • IPC: Confirm the complete disappearance of both the nitrile and the imidate intermediate via HPLC.

Step 3: Downstream Processing and Purification

  • Cool the reactor to 20°C.

  • Distill the methanolic reaction mixture under reduced pressure (approx. 100-150 mbar) until a thick slurry is formed. Do not evaporate to absolute dryness to prevent baking impurities into the product matrix.

  • Impurity Mitigation: A known issue in base-catalyzed amidine synthesis is the co-precipitation of excess, unreacted NH4​Cl [8]. To separate the product from inorganic salts, resuspend the semi-solid residue in a minimal amount of hot absolute ethanol (or isopropanol), in which the amidine hydrochloride is highly soluble but NH4​Cl is poorly soluble. Filter the hot suspension to remove residual NH4​Cl [8].

  • Transfer the clarified filtrate to a crystallization vessel and slowly add MTBE (or Diethyl Ether) as an anti-solvent under vigorous stirring until persistent turbidity is observed[4][7].

  • Cool the mixture to 0–5°C for 4 hours to maximize the crystallization yield.

  • Isolate the white crystalline solid via filtration (e.g., Nutsche filter), wash the filter cake with cold MTBE, and dry under vacuum at 40°C to constant weight.

Analytical Validation

The resulting 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride should be validated as a self-consistent system:

  • 1H NMR (DMSO-d6): Look for the disappearance of the sharp singlet of the nitrile α -protons (~4.0 ppm) and the appearance of broad exchangeable signals integrating for 3-4 protons between 8.5–9.5 ppm, corresponding to the amidinium ( C(=NH2+​)NH2​ ) protons.

  • Mass Spectrometry (ESI+): Expected [M+H]+ peak at m/z 197.1 (Free base MW is ~196.2).

  • Residue on Ignition (ROI): Perform ROI testing to ensure the absence of inorganic sodium or ammonium salts, targeting <0.5% as per standard API guidelines[8].

References

  • Bio-Fount Compound Database. 1258641-33-6 | 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. Retrieved from: [Link]

  • Scribd / Literature Survey. Nitrile Reactions | Amine | Amide. (Details Garigipati's Aluminum Amide methods). Retrieved from: [Link]

  • Thieme Connect. Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). (Details Classical Pinner Reaction). Retrieved from:[Link]

  • DataPDF / ACS. Base-Catalyzed Reaction of Nitriles with Alcohols. Retrieved from: [Link]

  • National Institutes of Health (PMC). Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from:[Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from: [Link]

  • Google Patents (CN100528836C).Purifying method of high-purity amidine hydrochloride.

Sources

Application

Application Note: Derivatization of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride for High-Throughput Library Synthesis

Scientific Rationale & Introduction In modern drug discovery, the rapid exploration of chemical space relies heavily on the robust derivatization of versatile building blocks. Amidines are highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In modern drug discovery, the rapid exploration of chemical space relies heavily on the robust derivatization of versatile building blocks. Amidines are highly privileged pharmacophores and critical 1,3-dinucleophilic precursors for the de novo synthesis of diverse azaheterocycles, including pyrimidines, imidazoles, triazoles, and quinazolines[1][2].

The compound 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) represents a highly valuable building block for parallel synthesis. The incorporation of the 3-fluoro-4-methoxyphenyl motif provides several distinct advantages for Structure-Activity Relationship (SAR) studies:

  • Metabolic Stability: The fluorine atom blocks potential sites of CYP450-mediated oxidation.

  • Lipophilicity Modulation: The combination of fluorine and methoxy groups fine-tunes the logP of the resulting scaffold, enhancing membrane permeability.

  • Electronic Effects: The electron-withdrawing fluorine adjacent to the electron-donating methoxy group creates a unique dipole that can participate in favorable target-site interactions.

This application note details the causality-driven methodologies for utilizing this amidine hydrochloride salt in high-throughput library synthesis, focusing on self-validating protocols for generating pyrimidine and imidazole libraries[3][4].

Mechanistic Principles & Experimental Causality

To successfully deploy 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in automated or parallel synthesis, one must understand the thermodynamic and kinetic drivers of its reactions.

Salt Neutralization: The building block is supplied as a hydrochloride salt to prevent premature hydrolysis to the corresponding amide and to mitigate oxidative degradation. Therefore, in situ neutralization using a mild base (e.g., K2​CO3​ or DIPEA ) is an absolute prerequisite. Strong bases (like NaH ) are explicitly avoided in these libraries to prevent the auto-condensation of the electrophilic coupling partners.

Heterocycle Formation: The free amidine acts as a potent 1,3-dinucleophile.

  • For Pyrimidines: It reacts with 1,3-dielectrophiles (such as 1,3-dicarbonyls). The primary amine of the amidine attacks the most sterically accessible/electrophilic carbonyl, forming a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable aromatic pyrimidine[1][4].

  • For Imidazoles: Reaction with α -haloketones proceeds via initial SN​2 displacement of the halide by the amidine nitrogen, followed by cyclization onto the ketone and subsequent dehydration[2].

Mechanism A Amidine Free Base (1,3-Dinucleophile) C Nucleophilic Attack & Hemiaminal Formation A->C Base / Solvent B 1,3-Dicarbonyl (1,3-Dielectrophile) B->C Heat D Cyclization & Dehydration C->D -H2O E Substituted Pyrimidine D->E Aromatization

Mechanistic pathway of pyrimidine synthesis from amidines and 1,3-dicarbonyls.

Quantitative Data: Derivatization Scope & Expected Outcomes

The choice of electrophile dictates the final heterocycle. The table below summarizes the validated reaction conditions and expected yields when utilizing 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in a 96-well parallel format.

Electrophile ClassTarget ScaffoldOptimized Reaction ConditionsExpected Yield RangeMechanistic Rationale / Causality
1,3-Dicarbonyls Pyrimidines K2​CO3​ , EtOH, 80°C, 12h65–85%Ethanol forms an azeotrope with liberated water, driving the dehydration step forward.
α -Haloketones Imidazoles NaHCO3​ , DMF, 60°C, 8h50–75%Mild base ( NaHCO3​ ) prevents the degradation/polymerization of highly reactive α -haloketones.
Chalcones Dihydropyrimidines NaOH , EtOH, Microwave (120°C, 15m)60–80%Microwave irradiation provides the activation energy needed for the initial Michael addition[4].
Orthoesters + Enamines Pyrimidines ZnCl2​ , Neat or EtOH, 90°C, 6h55–70%Lewis acid ( ZnCl2​ ) is required to activate the orthoester for the three-component coupling[4].

High-Throughput Library Synthesis Workflows

Workflow Step1 1. Reagent Preparation Dispense Amidine HCl & Base Step2 2. Array Distribution 96-Well Reaction Block Step1->Step2 Step3 3. Electrophile Addition Diverse Building Blocks Step2->Step3 Step4 4. Parallel Reaction Thermal/Microwave Incubation Step3->Step4 Step5 5. High-Throughput Purification Automated Prep-HPLC Step4->Step5

High-throughput parallel synthesis workflow for amidine derivatization.

Protocol A: Parallel Synthesis of Pyrimidine Derivatives

Objective: Generate a library of 2-(3-fluoro-4-methoxyphenyl)methyl-substituted pyrimidines via condensation with a diverse library of 1,3-dicarbonyls.

Self-Validating System: This protocol utilizes an LC-MS quality control step prior to purification to ensure that only wells with >50% conversion consume preparative chromatography resources.

  • Preparation of Amidine Stock (Free-Basing):

    • Action: Dissolve 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (10 mmol, 2.18 g) in 50 mL of anhydrous Ethanol. Add anhydrous K2​CO3​ (15 mmol, 2.07 g).

    • Causality: The heterogeneous mixture ensures the slow release of the free amidine, preventing its degradation. Ethanol is chosen as it solubilizes the free base while leaving the resulting KCl byproduct largely insoluble.

    • Step: Stir at room temperature for 30 minutes, then filter or centrifuge to remove inorganic salts.

  • Dispensing:

    • Action: Using an automated liquid handler, dispense 500 μ L of the free amidine stock solution (approx. 0.1 mmol) into each well of a 96-well glass-lined reaction block.

  • Electrophile Addition:

    • Action: Dispense 0.12 mmol (1.2 equivalents) of diverse 1,3-dicarbonyl building blocks (e.g., acetylacetone, ethyl acetoacetate derivatives) into the respective wells.

    • Causality: A slight excess of the electrophile ensures complete consumption of the amidine, simplifying downstream purification since unreacted dicarbonyls are easier to wash away during solid-phase extraction (SPE) than highly polar unreacted amidines.

  • Cyclization & Dehydration:

    • Action: Seal the reaction block with a chemically resistant mat. Heat the block at 80°C for 12 hours under orbital shaking (400 rpm).

    • Causality: Continuous agitation ensures uniform heat distribution and prevents localized superheating. The prolonged heating ensures the thermodynamically driven dehydration step goes to completion, converting any residual hemiaminal intermediates to the fully aromatized pyrimidine.

  • Quality Control & Purification:

    • Action: Sample 5 μ L from each well, dilute with 95 μ L Acetonitrile, and run a rapid 2-minute LC-MS gradient.

    • Action: Evaporate the ethanol in the reaction block using a centrifugal evaporator (e.g., Genevac). Reconstitute in DMSO (1 mL) and purify via mass-directed preparative HPLC.

Protocol B: Synthesis of Imidazole Derivatives

Objective: Access 2-substituted imidazoles by reacting the amidine with α -haloketones.

  • Reaction Setup:

    • Action: To a reaction vial, add 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.0 mmol, 218 mg), the selected α -haloketone (1.0 mmol), and NaHCO3​ (3.0 mmol, 252 mg) in anhydrous DMF (5 mL).

    • Causality: DMF is required to solubilize the polar intermediates. NaHCO3​ acts as an acid scavenger for both the initial HCl salt and the HX generated during the SN​2 displacement. Its mild nature prevents the base-catalyzed decomposition (e.g., Favorskii-type rearrangements or polymerization) of the α -haloketone.

  • Controlled Heating:

    • Action: Stir the suspension at 60°C for 8 hours.

    • Causality: Temperatures exceeding 60°C in DMF with haloketones often lead to dark, intractable tar formation. Kinetic control is essential here.

  • Isolation (Crash-Out Method):

    • Action: Cool the mixture to room temperature and pour it into 25 mL of ice-cold water under vigorous stirring.

    • Causality: The highly lipophilic 3-fluoro-4-methoxyphenyl imidazole product will precipitate, while DMF and inorganic salts remain in the aqueous phase. Filter the precipitate, wash with cold water, and dry under vacuum to yield the product with >90% purity, suitable for direct biological screening.

References

  • Source: Journal of the American Chemical Society (JACS)
  • A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature / PMC - NIH URL
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL
  • A Comparative Guide to Alternative Building Blocks for Pyrimidine Derivative Synthesis Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Method

Application Note: Advanced Catalytic Methodologies Involving 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Introduction In modern drug discovery, 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) serves as a highly privileged arylacetamidine building block[1][2]. The incorporation of the 3-fluoro-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) serves as a highly privileged arylacetamidine building block[1][2]. The incorporation of the 3-fluoro-4-methoxyphenyl moiety provides critical lipophilicity and hydrogen-bond acceptor properties while utilizing the fluorine atom to block metabolic liabilities (e.g., CYP450-mediated oxidation).

Historically, the conversion of amidines into complex heterocycles (such as pyrimidines, quinazolines, and imidazoles) relied on harsh, stoichiometric condensation reactions. To meet the stringent atom-economy and sustainability metrics required in contemporary pharmaceutical development, this application note details three state-of-the-art, field-proven catalytic methodologies designed specifically for the functionalization of this amidine salt.

Acceptorless Dehydrogenative Coupling (ADC) for Pyrimidine Synthesis

Concept & Causality

The synthesis of pyrimidines traditionally requires pre-oxidized substrates, generating stoichiometric chemical waste. Acceptorless Dehydrogenative Coupling (ADC) circumvents this by utilizing a heterogeneous catalyst to temporarily dehydrogenate primary and secondary alcohols in situ, generating reactive carbonyl species that condense with the amidine[3].

Causality of Experimental Choices:

  • Catalyst Selection (Pt/C): While homogeneous Iridium or Ruthenium catalysts are active for ADC, 5 wt% Pt/C is selected here. The causality is two-fold: it allows for simple filtration-based recovery, and it prevents heavy metal leaching into the active pharmaceutical ingredient (API), a critical regulatory requirement[3].

  • Stoichiometry of Base (KOtBu): Because the substrate is an amidine hydrochloride salt, exactly 1.0 equivalent of strong base is consumed merely to neutralize the HCl and liberate the nucleophilic free amidine. An excess (2.5 equiv total) is strictly required to facilitate the subsequent alkoxide formation necessary for the dehydrogenation step.

Step-by-Step Protocol
  • Preparation: In an argon-filled glovebox, add 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.0 mmol, 218.65 mg), a selected primary alcohol (1.5 mmol), and a secondary alcohol (1.25 mmol) to an oven-dried 10 mL reaction vial.

  • Base & Catalyst Addition: Add KOtBu (2.5 mmol, 280.5 mg) to neutralize the salt and activate the alcohols. Add 5 wt% Pt/C catalyst (50 mg, ~1.3 mol% Pt)[3].

  • Solvent: Suspend the mixture in anhydrous toluene (2.0 mL).

  • Reaction: Seal the vial with a PTFE-lined septum, transfer to a heating block, and stir vigorously at 110 °C for 24 hours under a nitrogen atmosphere.

  • Validation & Quality Control: Monitor the reaction via a bubbler; the continuous evolution of H₂ gas indicates an active catalytic cycle. The absence of gas evolution suggests catalyst poisoning.

  • Workup: Cool the reactor to room temperature. Filter the crude mixture through a short pad of Celite to remove the Pt/C catalyst, washing with ethyl acetate (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the highly substituted fluorinated pyrimidine.

G A Amidine HCl Salt (Substrate) B Primary & Secondary Alcohols C Pt/C Catalyst (Acceptorless Dehydrogenation) D Condensation & Dehydration Intermediate C->D - H2 (Gas) E Fluorinated Aryl Pyrimidine Derivative D->E - H2O AB AB AB->C

Caption: Workflow of Pt/C-catalyzed acceptorless dehydrogenative pyrimidine synthesis.

Dual Metallaphotoredox N-Arylation

Concept & Causality

Direct C-N cross-coupling of amidines with aryl halides using traditional Palladium catalysis often fails. Amidines act as potent bidentate σ-donors, forming stable, unreactive complexes that poison the Pd center[4].

Causality of Experimental Choices:

  • Dual Nickel/Photoredox Catalysis: By merging Nickel catalysis with a photocatalyst, the reaction is forced down a single-electron transfer (SET) radical pathway. This entirely bypasses the formation of thermodynamic dead-end metal complexes[5].

  • Triazine Co-Catalyst: The addition of an in situ generated triazine co-catalyst acts as an oxidative quencher in the photocatalytic cycle. This specific additive accelerates the kinetics and expands the nucleophile scope under mild, open-air, room-temperature conditions[6].

Step-by-Step Protocol
  • Preparation: To a dry photoreactor vial, add 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.0 mmol), the desired aryl halide (1.2 mmol), NiCl₂·glyme (10 mol%), and the photocatalyst Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%)[5].

  • Additives: Add DBU (3.0 mmol) to free-base the amidine and act as the terminal base. Introduce the triazine co-catalyst precursor (10 mol%)[6].

  • Solvent: Dissolve the mixture in degassed N,N-Dimethylacetamide (DMA, 5.0 mL).

  • Irradiation: Irradiate the mixture with a 450 nm blue LED array at room temperature for 16 hours. Critical: Use fan cooling to maintain the ambient temperature, as thermal runaway will degrade the photocatalyst.

  • Validation & Quality Control: The reaction mixture should transition from pale green to deep red/brown upon irradiation, validating the formation of the active Ni(I)/Ni(III) species.

  • Workup & Purification: Quench with deionized water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the N-arylated amidine.

G Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Aryl Halide (Ox. Add.) NiIII Ni(III) Intermediate NiII->NiIII Amidine Radical NiI Ni(I) Species NiIII->NiI Reductive Elim. Prod N-Arylated Amidine NiIII->Prod Product Release NiI->Ni0 SET (Reduction) PC Photocatalyst Cycle (Blue LED) PC->NiII Amidine Radical Gen. PC->NiI Electron Transfer

Caption: Dual Nickel/Photoredox catalytic cycle for amidine N-arylation.

Iron-Catalyzed β-Ammoniation/Cyclization

Concept & Causality

Constructing pyrimidines directly from unactivated, saturated ketones is synthetically demanding.

Causality of Experimental Choices:

  • FeSO₄ / TEMPO System: Iron(II) coordinates with the carbonyl oxygen to increase electrophilicity, while TEMPO acts as a transient, stoichiometric oxidant. TEMPO facilitates the α-occupation and subsequent β-elimination, allowing the amidine to forge two new C-N bonds sequentially[7]. Iron is specifically selected over precious metals for its high biocompatibility, making it ideal for late-stage API functionalization.

Step-by-Step Protocol
  • Preparation: Combine 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (1.0 mmol), an unactivated saturated ketone (2.5 mmol), FeSO₄·7H₂O (10 mol%), 1,10-phenanthroline (10 mol%), and TEMPO (1.2 mmol) in a reaction tube[7].

  • Solvent: Add DMF (3.0 mL).

  • Reaction: Stir the mixture at 120 °C for 16 hours under an ambient air atmosphere (air acts as the terminal oxidant for the catalytic cycle).

  • Validation & Quality Control: Monitor the consumption of TEMPO via visual color change (the mixture will lose its deep red/orange hue as TEMPO is consumed/eliminated). Confirm the regioselectivity of the β-functionalization via 2D NMR (HMBC/HSQC) of the crude aliquot.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3 × 10 mL), wash the organic layer with brine, and concentrate. Purify via column chromatography (petroleum ether/EtOAc).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three catalytic workflows applied to 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Catalytic MethodologyPrimary CatalystCo-Catalyst / AdditiveReaction ConditionsTypical YieldKey Advantage
Acceptorless Dehydrogenative Coupling 5 wt% Pt/CKOtBu (2.5 equiv)Toluene, 110 °C, 24 h80–95%Heterogeneous, reusable catalyst; zero-waste (H₂/H₂O byproducts).
Dual Metallaphotoredox N-Arylation NiCl₂·glyme (10 mol%)Ir(ppy)₃ / TriazineDMA, Blue LED, RT, 16 h75–90%Overcomes Pd-poisoning; extremely mild room-temperature conditions.
Iron-Catalyzed β-Ammoniation FeSO₄·7H₂O (10 mol%)TEMPO (1.2 equiv)DMF, 120 °C, 16 h70–85%Utilizes unactivated ketones; highly modular assembly using biocompatible Fe.

References

  • Title: 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: 1258641-33-6 | 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide ... Source: chemscene.com URL: 2

  • Title: Acceptorless dehydrogenative synthesis of pyrimidines from amidine and alcohols by using a carbon-supported Pt catalyst Source: shokubai.org URL: 3

  • Title: Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives Source: nih.gov URL: 4

  • Title: Dual Nickel-Photoredox Catalyzed Amidine-Arylation Method Mediated By In Situ Generated Triazine Cocatalyst Source: chemrxiv.org URL: 5

  • Title: In Situ Generated Triazine Co-Catalyst Unlocks Amidine Arylation under Dual Nickel/Photoredox Catalysis: A Platform for Mild C–N Bond Formation Source: x-chemrx.com URL: 6

  • Title: Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines Source: acs.org URL: 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. The target molecule—an amidine bearing a fluorinated, methoxy-substituted phenyl ring—presents unique chemoselectivity and stability challenges during synthesis.

Synthetic Route Decision Matrix

To maximize yield, selecting the appropriate synthetic route based on your lab's capabilities and scale is critical.

Synthetic RouteKey ReagentsTypical YieldMajor ImpuritiesKey Optimization Parameter
Classical Pinner HCl(g), Anhydrous EtOH, NH₃40–60%Ethyl ester, AmideStrict anhydrous conditions (<50 ppm H₂O)
Garigipati Method AlMe₃, NH₄Cl, Toluene75–90%Unreacted nitrileComplete reagent formation (methane cessation)
Amidoxime Route NH₂OH·HCl, H₂ (Pd/C)50–70%Des-fluoro amidineMild reduction to prevent hydrodefluorination

Workflow & Pathway Analysis

SynthesisRoutes SM 2-(3-Fluoro-4-methoxyphenyl) acetonitrile Pinner Pinner Reaction (HCl/EtOH, then NH3) SM->Pinner Path A Garigipati Garigipati Reagent (MeAl(Cl)NH2) SM->Garigipati Path B Amidoxime Amidoxime Route (NH2OH, then H2/Pd-C) SM->Amidoxime Path C Imidate Imidate Intermediate (Moisture Sensitive) Pinner->Imidate Step 1 Product 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl Garigipati->Product Direct Conversion Amidoxime->Product Reduction (Risk: Defluorination) Imidate->Product Step 2 (NH3)

Synthetic pathways for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is my Pinner reaction yielding mostly ethyl 2-(3-fluoro-4-methoxyphenyl)acetate instead of the target amidine?

Causality: The classical Pinner reaction requires strictly anhydrous conditions[1]. In the first step, the nitrile reacts with ethanol and HCl to form an intermediate imidate hydrochloride (Pinner salt)[2]. This intermediate is highly hygroscopic. If water is present during the HCl(g) saturation or the subsequent ammonia step, the iminium carbon undergoes rapid nucleophilic attack by H₂O. This leads to irreversible hydrolysis into the corresponding ethyl ester or amide, drastically reducing the amidine yield[1]. Self-Validating Protocol:

  • Dry ethanol over 3Å molecular sieves for 48 hours prior to use.

  • Validate solvent dryness using Karl Fischer titration (target <50 ppm H₂O).

  • Equip all reaction vessels with Drierite guard tubes and maintain a positive pressure of dry nitrogen or argon during the HCl gas sparging.

Q2: How can I ensure complete conversion when using Garigipati's reagent?

Causality: Garigipati's reagent (methylchloroaluminum amide) activates the nitrile by complexing the Lewis acidic aluminum to the nitrile nitrogen[3]. This makes the nitrile carbon highly susceptible to intramolecular nucleophilic attack by the adjacent amine group[4]. Yield drops significantly if the active monomeric/dimeric species is not fully formed, which happens if the trimethylaluminum (AlMe₃) precursor is degraded or if the reaction with NH₄Cl is incomplete[5]. Self-Validating Protocol:

  • Prepare the reagent in situ by carefully adding AlMe₃ to anhydrous NH₄Cl in toluene at 0 °C.

  • Warm the mixture to 80 °C and monitor gas evolution. Do not add the nitrile until methane evolution has completely ceased (usually 1–2 hours). The cessation of bubbling is the visual validation that the active MeAl(Cl)NH₂ complex has formed[4].

Q3: I am using the amidoxime route. Why am I seeing 2-(4-methoxyphenyl)ethanimidamide as a major impurity?

Causality: While amidoxime formation is robust, the subsequent catalytic hydrogenation (e.g., using Pd/C and H₂) poses a significant risk of hydrodefluorination at the 3-fluoro position of the phenyl ring[6]. The C–F bond, though generally strong, can undergo oxidative addition and subsequent cleavage under standard Pd-catalyzed hydrogenation conditions, yielding the des-fluoro impurity[7]. Self-Validating Protocol:

  • Substitute Pd/C with milder reduction conditions. Use Zinc dust in acetic acid (Zn/AcOH) or a poisoned catalyst (like Lindlar's catalyst) to preserve the aryl fluoride while selectively reducing the N–O bond.

  • Monitor the reaction via LC-MS to confirm the mass of the intact fluorinated product (m/z [M+H]⁺ = 197.1) versus the des-fluoro impurity (m/z [M+H]⁺ = 179.1).

Detailed Experimental Protocols

Protocol A: Optimized Pinner Synthesis (Scalable & Cost-Effective)

Note: Conduct all steps in a well-ventilated fume hood under an inert atmosphere.

  • Imidate Formation: Dissolve 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous ethanol (10 volumes, KF < 50 ppm).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved (approximately 2-3 hours). The solution should increase in weight correspondingly.

  • Crystallization: Seal the flask and stir at 0–5 °C for 24 hours. The imidate hydrochloride intermediate will precipitate as a white solid.

  • Solvent Swap: Evaporate the solvent under reduced pressure (keeping the bath <30 °C to prevent thermal degradation). Triturate the residue with anhydrous diethyl ether and filter under a nitrogen blanket.

  • Amination: Suspend the dry imidate salt in anhydrous ethanol (5 volumes) at 0 °C. Slowly add a solution of ammonia in ethanol (2.0 M, 3.0 eq).

  • Isolation: Stir at room temperature for 16 hours. Filter off the precipitated NH₄Cl byproduct. Concentrate the filtrate and recrystallize the crude 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride from ethanol/ethyl acetate.

Protocol B: Garigipati Synthesis (High Yield & Direct Conversion)

Note: AlMe₃ is highly pyrophoric. Use extreme caution, proper PPE, and strictly anhydrous Schlenk techniques.

  • Reagent Preparation: Suspend anhydrous NH₄Cl (2.0 eq) in dry toluene (5 volumes) under argon. Cool to 0 °C.

  • AlMe₃ Addition: Dropwise add a 2.0 M solution of AlMe₃ in toluene (2.0 eq).

  • Complexation: Remove the ice bath and gradually heat the mixture to 80 °C. Stir until methane gas evolution completely ceases (approx. 1.5 hours), resulting in a clear solution of MeAl(Cl)NH₂.

  • Nitrile Addition: Cool the mixture to room temperature. Add a solution of 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 eq) in dry toluene (2 volumes).

  • Heating: Heat the reaction mixture to 80 °C for 16 hours. Monitor by TLC/HPLC for the disappearance of the nitrile.

  • Quenching: Cool to 0 °C and carefully quench by the dropwise addition of a slurry of silica gel in chloroform, followed by methanol.

  • Filtration & Salt Formation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate, dissolve the free base in diethyl ether, and precipitate the final product by adding 2.0 M HCl in diethyl ether. Filter and dry the resulting hydrochloride salt.

References

  • Pinner Reaction Source: SynArchive URL:[Link]

  • Pinner Reaction Overview Source: Organic Chemistry Portal URL:[Link]

  • Fragment-Based Discovery of an Apolipoprotein E4 (apoE4) Stabilizer (Garigipati Reagent Reference) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Welcome to the Technical Support Knowledge Base. This guide is engineered for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is engineered for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

The primary synthetic route for this molecule relies on the Pinner reaction , converting 2-(3-fluoro-4-methoxyphenyl)acetonitrile to the target amidine via an imidate hydrochloride (Pinner salt) intermediate[1]. While highly effective, this pathway is notoriously sensitive to environmental factors and stoichiometry, leading to several well-documented side reactions[2].

Diagnostic Workflow: Reaction Pathways & Impurities

The following diagram maps the mechanistic causality between reaction conditions and the formation of specific side products during the Pinner synthesis.

Workflow Nitrile 2-(3-Fluoro-4-methoxyphenyl) acetonitrile Pinner Imidate HCl (Pinner Salt) Nitrile->Pinner EtOH, HCl(g) Anhydrous, 0°C Amidine Target Amidine HCl (Desired Product) Pinner->Amidine NH3/EtOH Excess, 0°C to RT Ester Ester Impurity (via H2O nucleophile) Pinner->Ester Moisture Ingress Orthoester Orthoester Impurity (via excess EtOH) Pinner->Orthoester Prolonged Time Excess EtOH Amide Amide Impurity (via H2O + Heat) Pinner->Amide Moisture + Heat Dimer Dimeric Amidine (via self-condensation) Amidine->Dimer Unreacted Imidate Heat

Reaction workflow and side product pathways in Pinner amidine synthesis.

Troubleshooting Guide & Mechanistic FAQs

Q1: My reaction yield is low, and LC-MS indicates massive formation of an ester or amide side product. What is the mechanistic cause? A1: The intermediate Pinner salt (imidate hydrochloride) is highly hygroscopic and acts as a potent electrophile. If moisture is introduced during the HCl gas saturation phase or the subsequent amination, water outcompetes the alcohol or ammonia as a nucleophile. Attack by water on the imidate carbon yields the corresponding ethyl ester[1]. Furthermore, the imidium chloride salt is thermodynamically unstable; at elevated temperatures in the presence of trace water, it undergoes elimination to form the amide and alkyl chloride[1]. Resolution: Ensure absolute anhydrous conditions. Use freshly distilled anhydrous ethanol, dry the HCl gas through a concentrated H2​SO4​ trap, and flame-dry all glassware.

Q2: I am observing the formation of an orthoester impurity. How can I suppress this? A2: Orthoester formation occurs when the reactive Pinner salt undergoes additional nucleophilic addition with excess alcohol[1]. This is a kinetic issue; if the imidate intermediate is left in a large excess of ethanol for prolonged periods before the introduction of ammonia, the orthoester pathway becomes dominant. Resolution: Limit the ethanol equivalents (typically 1.1 to 1.5 eq) by utilizing a non-nucleophilic co-solvent such as anhydrous chloroform or 1,4-dioxane[3]. Monitor the imidate formation strictly and proceed to ammonolysis immediately upon completion.

Q3: High molecular weight impurities are appearing in my final product. LC-MS suggests N,N'-disubstituted amidines (dimerization). Why is this happening? A3: Dimerization is a self-condensation side reaction. Once the target primary amidine begins to form, it possesses nucleophilic character. If the concentration of ammonia is insufficient, or if the reaction is heated too rapidly, the newly formed amidine will attack unreacted imidate salt, generating an N,N'-disubstituted amidine dimer[2]. Resolution: Always add the imidate to a large molar excess of pre-cooled (0°C) methanolic or ethanolic ammonia. The vast excess of NH3​ ensures it outcompetes the product amidine for the remaining imidate electrophiles.

Q4: Is there a risk of ether cleavage (demethylation) of the 4-methoxy group on the phenyl ring? A4: While aryl methyl ethers are generally stable to HCl gas at low temperatures, prolonged exposure to strong anhydrous acids at elevated temperatures can cause partial demethylation, yielding a phenol derivative. Resolution: Strictly control the internal temperature (≤ 5°C) during HCl saturation. Never substitute HCl with HBr for this specific substrate, as HBr is a highly efficient ether-cleaving reagent.

Quantitative Data: Side Product Profiling

The following table summarizes the causal relationship between specific reaction deviations and the resulting quantitative product distribution.

Reaction Condition VariableTarget Amidine Yield (%)Ester / Amide Impurity (%)Orthoester Impurity (%)Dimerization Impurity (%)
Optimal (Strictly Anhydrous, 0°C, 5.0 eq NH3​ )> 90% < 2%< 2%< 1%
Moisture Ingress (0.5 eq H2​O present)< 50%> 40% < 2%< 1%
Excess EtOH + Prolonged Hold (> 24h before NH3​ )< 70%< 2%> 20% < 1%
Elevated Temp (Ammonolysis initiated at 25°C)< 75%< 5%< 2%> 15%
Sub-stoichiometric NH3​ (1.0 - 1.5 eq)< 60%< 5%< 2%> 30%
Self-Validating Standard Operating Procedure (SOP)

To guarantee high fidelity and suppress the side reactions detailed above, utilize the following self-validating protocol for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Step 1: Imidate Formation (Pinner Salt Generation)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet, internal thermometer, and an argon bubbler.

  • Dissolution: Dissolve 1.0 eq of 2-(3-fluoro-4-methoxyphenyl)acetonitrile in anhydrous chloroform (5 volumes) and anhydrous ethanol (1.2 eq).

  • Cooling: Submerge the reactor in an ice-brine bath to achieve an internal temperature of 0°C under an argon atmosphere.

  • Acidification: Bubble dry HCl gas (passed through a H2​SO4​ drying trap) into the solution. Maintain the internal temperature strictly below 5°C to prevent thermodynamic elimination to the amide[1]. Continue until the solution is saturated.

  • Validation Checkpoint 1 (FT-IR): Stir at 0-5°C for 12 hours. Extract a 50 µL aliquot, evaporate the solvent under a nitrogen stream, and analyze via FT-IR. The protocol is validated to proceed only when the sharp nitrile C≡N stretch (~2250 cm−1 ) is completely absent, replaced by a strong imine C=N stretch (~1650 cm−1 ).

  • Isolation: Concentrate the mixture under reduced pressure (water bath temperature < 20°C) to yield the crude imidate hydrochloride as a dense solid. Do not store this intermediate; proceed immediately to Step 2 to prevent orthoester formation.

Step 2: Ammonolysis to Target Amidine
  • Suspension: Suspend the crude imidate hydrochloride in anhydrous ethanol (3 volumes) and cool to 0°C.

  • Amination: Dropwise, via an addition funnel, add a pre-cooled (0°C) solution of 7N ammonia in methanol (5.0 eq). The large excess of ammonia is critical to prevent dimerization[2].

  • Maturation: Stir at 0°C for 2 hours to allow the initial nucleophilic attack to occur under kinetic control, then remove the ice bath and allow the reaction to warm to ambient temperature (20°C). Stir for an additional 12 hours.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. LC-MS analysis must show the target mass [M+H]+=211.1 for the free base. Ester/amide side products (detectable at +1 or +2 mass units relative to the nitrile depending on ionization) should integrate to < 2% AUC.

  • Purification: Concentrate the reaction mixture to dryness. Triturate the resulting residue with cold anhydrous diethyl ether to extract non-polar impurities (such as trace orthoesters or unreacted nitriles). Filter the suspension to collect the highly pure 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride as a white crystalline solid.

References
  • "Pinner reaction - Wikipedia", wikipedia.org,[Link]

  • "Pinner Reaction - Organic Chemistry Portal", organic-chemistry.org,[Link]

  • "Amidine Synthesis Methods Overview", scribd.com,[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists working with 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists working with 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride . This specific aryl-aliphatic amidine salt is a highly valuable building block for synthesizing nitrogenous heterocycles, such as pyrimidines and imidazoles.

Because this molecule contains a relatively acidic methylene group adjacent to the amidine carbon, its stability and reactivity are highly sensitive to thermal conditions. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to help you optimize your temperature parameters and maximize yields.

Part 1: Troubleshooting & FAQs

Q1: Why is strict temperature control required during the initial free-basing step? A: The neutralization of the amidine hydrochloride salt to generate the active free amidine is a highly exothermic acid-base reaction. If the temperature is allowed to spike above 20 °C, the liberated 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide is highly susceptible to premature hydrolysis, converting back into the corresponding inactive amide[1]. Causality: The electron-withdrawing nature of the fluorinated aromatic ring increases the electrophilicity of the amidine carbon. At elevated temperatures in the presence of a strong base (like NaOMe or NaOEt), hydroxide or alkoxide ions can attack the amidine carbon, leading to degradation. Maintaining the reaction between 5 °C and 15 °C suppresses this parasitic pathway[1].

Q2: What is the optimal temperature range for the cyclocondensation with 1,3-dicarbonyl bis-electrophiles? A: The optimal temperature for the primary cyclocondensation typically ranges between 80 °C and 100 °C, depending on the solvent system[2]. Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for two distinct steps: the initial nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, and the subsequent dehydration to close the ring[3]. While the initial adduct can form at room temperature, the dehydration step is endothermic and requires sustained heating. Using polar solvents like 2,2,2-trifluoroethanol (TFE) or ethanol at reflux (80 °C–100 °C) stabilizes the transition state and drives the reaction to completion[2].

Q3: My reaction stalls at 50% conversion, but when I heat it above 120 °C, I get a complex mixture. What is happening? A: You are observing thermal degradation. Exceeding 120 °C provides excess thermal energy that promotes competing side reactions rather than driving the desired condensation[3]. Causality: Because 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide is an acetamidine derivative, it possesses acidic alpha-protons. At temperatures above 120 °C, the molecule can tautomerize to an enamine-like intermediate, leading to self-condensation, polymerization, or cleavage of the methoxy group. If a reaction stalls at 80 °C, do not indiscriminately increase the heat; instead, verify the integrity of your catalyst or switch to a sealed-tube microwave reactor at 100 °C for a shorter, more controlled duration[3].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction temperature, conversion rates, and impurity profiles during the condensation of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide with a standard 1,3-dicarbonyl compound in ethanol.

Temperature (°C)Time (h)Amidine Conversion (%)Target Pyrimidine Yield (%)Major Impurity Profile / Observation
25 (Room Temp) 24< 15< 5Unreacted starting materials; stalled at intermediate adduct.
60 126555High concentration of uncyclized hydroxyl-intermediates.
80 (EtOH Reflux) 6> 9585 Optimal conditions; trace hydrolysis products.
100 (Sealed Tube) 4> 9882Trace self-condensation of the bis-electrophile.
120 4> 9945Severe amidine degradation; formation of intractable tars.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol for the synthesis of a pyrimidine derivative incorporates built-in validation checkpoints.

Step 1: Controlled Free-Basing

  • Suspend 1.0 equivalent (eq) of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the suspension to 5 °C using an ice-water bath.

  • Dropwise, add 1.1 eq of sodium ethoxide (NaOEt) solution (21 wt% in ethanol), ensuring the internal temperature remains strictly below 15 °C [1].

  • Stir for 30 minutes at 10 °C.

Validation Checkpoint 1: Stop stirring briefly. A fine white precipitate (NaCl) must settle at the bottom of the flask, and the supernatant should test at a pH of ~9-10 on wet indicator paper. This confirms the successful liberation of the free amidine without thermal degradation.

Step 2: Nucleophilic Addition

  • To the chilled, stirred solution, add 1.0 eq of the 1,3-dicarbonyl electrophile (e.g., acetylacetone) in a single portion.

  • Remove the ice bath and allow the mixture to naturally warm to room temperature (20 °C–25 °C) over 1 hour.

Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze. You should observe the mass of the uncyclized intermediate adduct. The mass of the free amidine ( [M+H]+≈183.1 ) should be significantly depleted.

Step 3: Thermally-Driven Cyclodehydration

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (ethanol reflux) for 4 to 6 hours[3].

  • Monitor the reaction via TLC (UV 254 nm).

Validation Checkpoint 3: The reaction is complete when the intermediate spot is fully consumed and replaced by a single, higher-Rf product spot. If the intermediate persists after 6 hours, do not exceed 100 °C; instead, verify the anhydrous nature of your solvent, as water byproduct drives the equilibrium backward.

  • Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization or flash chromatography.

Part 4: Reaction Workflow Visualization

The following diagram maps the logical relationship between temperature control and reaction pathways, highlighting the critical thermal thresholds that dictate success versus degradation.

G Start Amidine HCl Salt Starting Material Base Free-Basing (T = 5-15 °C) Start->Base NaOEt / EtOH Amidine Free Amidine Intermediate Base->Amidine pH ~9 (Validation) Hydrolysis Hydrolysis to Amide (T > 20 °C during base add) Base->Hydrolysis Exothermic Runaway Condense Cyclocondensation (T = 80-100 °C) Amidine->Condense + Bis-electrophile Product Pyrimidine Derivative (Target Product) Condense->Product Optimal Activation Energy Degrade Thermal Degradation (T > 120 °C) Condense->Degrade Overheating / Tautomerization

Caption: Temperature-dependent workflow for amidine cyclocondensation and competing degradation pathways.

References

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available at:[Link]

  • ACS Publications. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of complex acetamidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of complex acetamidines. 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a highly valuable building block, but its synthesis—typically via the classic Pinner reaction from 2-(3-fluoro-4-methoxyphenyl)acetonitrile—is fraught with chemoselectivity challenges. The electron-withdrawing nature of the meta-fluoro group subtly alters the electrophilicity of the intermediate imidate, making strict control of reaction parameters critical.

This guide deconstructs the mechanistic origins of common impurities and provides field-proven, self-validating protocols to ensure high-purity isolation.

Quantitative Impurity Profiling

Before troubleshooting, it is essential to understand the physicochemical landscape of your crude reaction mixture. The table below summarizes the quantitative mass shifts and chromatographic behaviors of the most common impurities encountered during this synthesis.

Impurity ProfileMechanistic OriginRelative Polarity (RP-HPLC)Mass Shift (Δm/z vs Target)Primary Removal Strategy
Unreacted Nitrile Incomplete Pinner salt formationLow (Elutes Late)-17 DaOrganic extraction (Free-base)
Methyl Ester Imidate hydrolysis via trace H₂OLow (Elutes Late)+16 DaAcidic precipitation
Primary Amide Amidine/Imidate hydrolysisMedium+1 DaAcidic precipitation
Ammonium Chloride Ammonolysis byproductVery High (Elutes Early)N/A (Inorganic)Aqueous partitioning

Mechanistic Origins of Impurities

ImpurityPathway Nitrile 2-(3-Fluoro-4-methoxyphenyl) acetonitrile PinnerSalt Imidate Hydrochloride (Pinner Salt) Nitrile->PinnerSalt HCl / MeOH (Anhydrous) Product 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl PinnerSalt->Product NH3 / MeOH (Anhydrous) Ester Ester Impurity (+ NH4Cl) PinnerSalt->Ester Trace H2O (Hydrolysis) Amide Amide Impurity PinnerSalt->Amide Thermal Decomposition Product->Amide H2O / Heat (Hydrolysis)

Mechanistic pathways of target amidine and common impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing a high concentration of the methyl ester byproduct (methyl 2-(3-fluoro-4-methoxyphenyl)acetate) in my final product? A1: The Pinner reaction requires rigorously anhydrous conditions. The intermediate imidate hydrochloride (Pinner salt) is highly susceptible to nucleophilic attack by water. If trace moisture is present in the methanol solvent or the HCl gas, the imidate rapidly hydrolyzes to form the methyl ester byproduct and ammonium chloride 1. Causality & Solution: Water outcompetes ammonia as a nucleophile. To prevent this, ensure all glassware is flame-dried, use strictly anhydrous methanol, and maintain a positive pressure of inert gas (N₂ or Ar) during the HCl bubbling phase. Similar esterification byproducts are notoriously difficult to purge once formed, as seen in related amidine-based drug syntheses like dabigatran 2.

Q2: My LC-MS shows a significant +1 Da impurity relative to the target amidine. What is this and how did it form? A2: A +1 Da mass shift (from the free base M+H) corresponds to the primary amide byproduct, 2-(3-fluoro-4-methoxyphenyl)acetamide. Amidines are prone to hydrolysis into primary amides under both acidic and basic aqueous conditions, particularly when exposed to heat 3. This can occur during aggressive aqueous workups or if the Pinner salt undergoes thermal decomposition prior to the ammonolysis step. Causality & Solution: Thermal energy drives the decomposition of the thermodynamically unstable Pinner salt. Keep the reaction strictly between 0–5 °C during both the HCl saturation and ammonia addition steps.

Q3: How can I efficiently remove the ammonium chloride (NH₄Cl) inorganic salt impurity? A3: Ammonium chloride is a stoichiometric byproduct if excess ammonia reacts with HCl. Because both the target amidine hydrochloride and NH₄Cl are highly polar salts, standard silica gel chromatography is ineffective. Causality & Solution: Exploit differential solubility or pKa. NH₄Cl has very low solubility in cold, anhydrous ethanol compared to the amidine salt, allowing for selective trituration 4. Alternatively, converting the amidine to its free base and extracting it into an organic solvent effectively leaves the inorganic salts trapped in the aqueous phase 5.

Purification Workflow

PurificationWorkflow Crude Crude Amidine HCl (Contains NH4Cl, Ester, Amide) FreeBase Free-Basing (Aq. Na2CO3) & Extraction (EtOAc) Crude->FreeBase AqLayer Aqueous Layer (NH4Cl Discarded) FreeBase->AqLayer Phase Separation OrgLayer Organic Layer (Amidine Free Base, Ester, Amide) FreeBase->OrgLayer Phase Separation Acidification Acidification (HCl in Et2O) OrgLayer->Acidification Dry over Na2SO4 PureProduct Pure Amidine HCl (Precipitate) Acidification->PureProduct Filtration MotherLiquor Mother Liquor (Ester/Amide Discarded) Acidification->MotherLiquor Filtration

Self-validating purification workflow for isolating pure amidine hydrochloride.

Experimental Protocol: Orthogonal Purification via Phase-Switching

This protocol is designed as a self-validating system . It leverages the distinct pKa of the amidine group (~11) to separate it from both inorganic salts and neutral organic byproducts (esters/amides).

Causality: By raising the pH, the amidine becomes a neutral free base soluble in organic solvents, leaving the inorganic NH₄Cl in the aqueous phase. Subsequent addition of anhydrous HCl selectively protonates the highly basic amidine, triggering its crystallization. The neutral ester and amide impurities cannot be protonated and remain dissolved in the organic mother liquor.

Step-by-Step Methodology:
  • Solubilization & Basification: Suspend 10.0 g of crude 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in a biphasic mixture of 100 mL Ethyl Acetate (EtOAc) and 50 mL deionized water. Cool the mixture to 0–5 °C in an ice bath.

  • Phase Switching: Slowly add cold 2M aqueous Na₂CO₃ dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 10.5–11.0.

    • Validation Check: The cloudy suspension must clarify as the amidine deprotonates into its neutral free base and dissolves entirely into the EtOAc layer. If solids remain, they are likely excess inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Extract the remaining aqueous layer with an additional 2 x 50 mL EtOAc. Discard the aqueous layer (which now contains the NH₄Cl impurity).

  • Drying: Combine the organic extracts, wash with 30 mL brine, and dry over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Selective Precipitation: Transfer the dried organic filtrate to a dry, round-bottom flask under nitrogen. Cool to 0 °C. Slowly add 2.0M HCl in diethyl ether (approx. 1.1 equivalents) dropwise with vigorous stirring.

    • Validation Check: A dense white precipitate of the pure amidine hydrochloride will immediately form. The lack of precipitation indicates either residual water in the organic layer or failure to extract the free base. Because the ester and amide impurities cannot be protonated by HCl, they remain dissolved in the mother liquor.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 2 x 20 mL cold anhydrous diethyl ether to purge any residual mother liquor. Dry under vacuum at 40 °C to constant weight.

References

  • BenchChem. Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis.1

  • ACS Publications. Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes.2

  • PMC - NIH. Toxin Degradation by Rumen Microorganisms: A Review.3

  • BenchChem. Technical Support Center: Oxazole-4-Carboximidamide Synthesis.4

  • Google Patents. US20150203470A1 - Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates.5

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical thermodynamic, kinetic, and isolation bottlenecks encountered when scaling the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical thermodynamic, kinetic, and isolation bottlenecks encountered when scaling the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride from bench to pilot plant.

Process Overview & Mechanistic Causality

The conversion of 2-(3-fluoro-4-methoxyphenyl)acetonitrile to its corresponding amidine hydrochloride is classically achieved via a two-step Pinner reaction. While highly effective at the gram scale, the transition to multi-kilogram production introduces severe challenges. The protonated imino ether (Pinner salt) generated in Step 1 is a highly electrophilic intermediate. If strict anhydrous conditions are not maintained, ambient moisture or residual water in solvents will outcompete ammonia as a nucleophile, driving an irreversible hydrolysis cascade that forms an ester byproduct[1].

PinnerScaleUp cluster_0 Step 1: Pinner Reaction (Exothermic) cluster_1 Step 2: Ammonolysis A 2-(3-Fluoro-4-methoxyphenyl)acetonitrile B Anhydrous EtOH Dry HCl (gas) < 5°C A->B Activation C Ethyl 2-(3-fluoro-4-methoxyphenyl) acetimidate HCl (Pinner Salt) B->C Intermediate Formation D NH3 in EtOH/MeOH Stir at 20-25°C C->D Nucleophilic Attack F Trace H2O (Moisture Ingress) C->F Side Reaction E 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl D->E Crystallization G Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate (Hydrolysis Impurity) F->G Hydrolysis

Pinner synthesis workflow highlighting the moisture-driven hydrolysis side-reaction at scale.

Quantitative Scale-Up Parameters

To establish a self-validating system, analytical checkpoints must be strictly enforced. The following table summarizes the shift in critical process parameters (CPPs) during scale-up to prevent batch failure.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Solvent Water Content (KF) < 0.1%< 0.05%Larger volumes increase total water mass; strict Karl Fischer (KF) limits prevent esterification.
HCl Addition Temp 0–5 °C-5 to 0 °CExothermic dissolution of HCl gas requires enhanced jacket cooling at scale to prevent nitrile decomposition.
Ammonia Equivalents 5.0 eq3.0–4.0 eqHigh pressure in sealed pilot reactors requires optimizing NH₃ equivalents while ensuring full conversion.
Expected Yield 85–90%75–82%Yield drops at scale are typically due to mass transfer limitations and product oiling out during isolation.
Ester Impurity Limit < 1.0%< 0.5%Ester byproducts complicate crystallization; strict limits are required before the ammonolysis step.

Validated Experimental Protocol (1 kg Scale)

Note: This protocol incorporates self-validating analytical holds to ensure process integrity and prevent downstream failures.

Step 1: Formation of Ethyl 2-(3-fluoro-4-methoxyphenyl)acetimidate Hydrochloride

  • Preparation: Charge a dry, glass-lined 20 L reactor with 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 kg, 6.05 mol) and anhydrous ethanol (5.0 L).

  • Validation Hold 1: Perform Karl Fischer titration on the reaction mixture. Proceed only if the water content is ≤ 0.05%.

  • Activation: Cool the reactor jacket to -5 °C. Begin subsurface sparging of dry HCl gas. The dissolution of HCl is highly exothermic; control the sparge rate dynamically based on heat removal capacity to maintain the internal temperature strictly below 5 °C[2].

  • Maturation: Once the solution is saturated with HCl (approx. 30-40% w/w), seal the reactor and agitate at 20 °C for 24 hours. The Pinner salt will precipitate as a dense white slurry.

  • Validation Hold 2: Sample the slurry for LC-MS to confirm >98% conversion of the nitrile and <0.5% ester impurity.

Step 2: Ammonolysis and Isolation 6. Amination: Cool the reactor to 0 °C. Slowly charge 7N ammonia in ethanol (3.5 L, ~4.0 eq) via an addition funnel. Caution: This neutralization and substitution step is exothermic and generates pressure. 7. Conversion: Stir the sealed mixture at 20–25 °C for 12 hours. 8. Solvent Switch & Crystallization: Concentrate the reaction mixture under reduced pressure to ~3 L. To prevent the amidine hydrochloride from "oiling out," perform a solvent switch by slowly charging methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) (6.0 L) as an antisolvent[1]. 9. Isolation: Filter the resulting crystalline solid under a nitrogen blanket (the product is hygroscopic). Wash with cold MTBE (2.0 L) and dry in a vacuum oven at 40 °C to constant weight.

Troubleshooting Guides & FAQs

Q: During scale-up, our overall yield dropped from 88% to 45%, and LC-MS shows a major byproduct. What is the mechanistic cause? A: This is the most common failure mode in Pinner scale-ups. The byproduct is almost certainly ethyl 2-(3-fluoro-4-methoxyphenyl)acetate. The causality is moisture ingress. The intermediate imidate hydrochloride is highly sensitive to water[1]. At scale, relying on "anhydrous" commercial solvents is insufficient. You must implement a Karl Fischer titration hold (<0.05% water) prior to HCl introduction. Additionally, ensure the reactor is thoroughly dried and purged with nitrogen, as condensation can easily form on the reactor headspace cooling coils during the exothermic HCl sparge.

Q: We observe significant darkening of the reaction mixture and an increase in unknown impurities during the HCl gas introduction step at the 50 L scale. How can we mitigate this? A: The darkening is caused by localized thermal degradation and polymerization of the electron-rich aromatic nitrile. The dissolution of HCl gas in ethanol generates substantial heat of solvation. At the bench scale, high surface area-to-volume ratios allow for rapid heat dissipation. At the 50 L scale, mass transfer limitations create localized "hot spots" near the sparger[2]. To mitigate this, lower the jacket temperature to -10 °C, use a specialized gas dispersion frit to create micro-bubbles (improving dissolution efficiency and distributing the heat), and strictly throttle the HCl flow rate to maintain the internal temperature below 5 °C.

Q: The final 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride precipitates as a sticky oil rather than a crystalline solid during isolation. How do we force crystallization? A: Amidine hydrochlorides are notoriously hygroscopic and prone to "oiling out" (liquid-liquid phase separation) when supersaturation is too high or when residual water/ammonia disrupts the crystal lattice[3]. To correct this, do not attempt to crystallize directly from the ethanolic ammonia mixture. Instead, concentrate the mixture to remove excess ammonia, then perform a deliberate solvent switch. Adding a less polar antisolvent like THF or MTBE dropwise while seeding the mixture will induce proper nucleation[1]. If oiling has already occurred, reheat the mixture until homogeneous, add 5% seed crystals, and cool at a controlled rate of 0.1 °C/min.

Q: Our ammonolysis step stalls at 80% conversion at the pilot scale, whereas it went to completion on the bench. Why? A: This is a pressure and phase-equilibrium issue. At the bench scale, ammonolysis is often run in a sealed heavy-wall flask where ammonia gas remains dissolved. In a larger pilot reactor, if the vessel is not properly pressure-rated and sealed, ammonia escapes into the headspace or through the vent, lowering the effective molarity of NH₃ in the liquid phase. Ensure the reactor is sealed and capable of withstanding the autogenous pressure of the ammonia-ethanol system at 25 °C. Alternatively, use a continuous subsurface flow of NH₃ gas to compensate for headspace partitioning.

References

  • Title: Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate Source: ResearchGate (Organic Process Research & Development) URL: [Link]

  • Title: The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Optimization

preventing decomposition of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of amidine-containing pharmacological intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of amidine-containing pharmacological intermediates. 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) is a highly valuable building block, but its ethanimidamide (amidine) moiety is thermodynamically susceptible to hydrolytic degradation.

This guide provides the mechanistic causality behind these stability issues and field-proven, self-validating protocols to safeguard the integrity of your experiments.

The "Why": Mechanistic Insight into Amidine Degradation

Q: Why does my 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride degrade even when stored as a salt? A: The stability of this compound hinges entirely on maintaining its protonated "amidinium" state. While the hydrochloride salt is thermodynamically stable under acidic to neutral conditions, exposure to atmospheric moisture or alkaline pH drives the equilibrium toward the reactive free base.

Once deprotonated, the electrophilic carbon of the amidine is rapidly attacked by water or hydroxide ions. This nucleophilic attack forms a tetrahedral intermediate that irreversibly collapses into 2-(3-Fluoro-4-methoxyphenyl)acetamide and ammonia. According to authoritative studies on the, the half-life of amidiniums decreases exponentially as pH rises, making strict pH and moisture control non-negotiable.

AmidineHydrolysis A Amidinium Salt (Stable at pH < 7) B Amidine Free Base (Reactive at pH > 8) A->B Deprotonation (Alkaline pH) C Tetrahedral Intermediate (OH- Attack) B->C H2O / OH- Attack (Moisture) D Amide + Ammonia (Degradation Products) C->D Irreversible Cleavage

Mechanistic pathway of amidine hydrolysis driven by alkaline pH and moisture.

Troubleshooting Guide

Q: My solid powder became clumpy and sticky during storage. Is it still viable? A: Likely not. This is a classic symptom of hygroscopicity. The hydrochloride salt readily absorbs atmospheric moisture.

  • Causality & Fix: Once a critical relative humidity is reached, micro-environmental dissolution occurs, facilitating solid-state hydrolysis where moisture acts as both solvent and reactant. Discard the clumpy powder. For future batches, store desiccated at -20°C and always equilibrate the sealed vial to room temperature before opening to prevent condensation.

Q: My aqueous stock solutions lose potency over 24-48 hours. How do I prevent this? A: The loss of potency is due to pH drift. If dissolved in unbuffered water, the amidinium ion slowly deprotonates.

  • Causality & Fix: As demonstrated in, amidine stability is highly pH-dependent. Reconstitute stock solutions in anhydrous DMSO or weakly acidic buffers (pH 4.0 - 6.0). Avoid unbuffered water for long-term storage.

Q: I am seeing inconsistent IC50 results in my in-vitro cell assays. What is going wrong? A: Cell culture media (e.g., DMEM, RPMI) is typically buffered to pH 7.4 and incubated at 37°C. Under these physiological conditions, the amidine undergoes moderate to rapid hydrolysis during the assay incubation period.

  • Causality & Fix: The compound is degrading during your assay. Prepare fresh dilutions immediately before dosing. Do not pre-incubate the compound in media. If your assay runs longer than 24 hours, you must mathematically account for the degradation kinetics of the active compound.

Quantitative Stability Data

To help you plan your experiments, here is a summary of expected stability profiles based on the hydrolysis kinetics of amidine hydrochlorides.

Storage/Assay ConditionpHTemperatureEstimated Half-Life (t1/2)Primary Degradant
Anhydrous DMSO (Stock)N/A-20°C> 2 YearsNone
Acidic Buffer4.04°C> 6 MonthsAmide
Physiological Media7.437°C~ 48 - 72 HoursAmide
Alkaline Buffer10.025°C< 12 HoursAmide

Standard Operating Protocol (SOP): Preparation of Stable Solutions

To ensure absolute trustworthiness in your data, your handling protocol must be a self-validating system. This step-by-step methodology eliminates the variables of pre-existing degradation and moisture ingress.

Workflow S1 Step 1: Equilibrate Vial (Desiccator, 30 min) S2 Step 2: Reconstitute in Anhydrous DMSO S1->S2 Prevents condensation S3 Step 3: Aliquot & Purge with Argon/N2 S2->S3 Halts hydrolysis S4 Step 4: Store at -80°C (Long-term Stability) S3->S4 Prevents oxidation

Workflow for preparing stable amidine stock solutions to prevent hydrolysis.

Step 1: Environmental Equilibration

  • Remove the sealed vial of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride from -20°C storage.

  • Place the intact vial in a desiccator at room temperature for exactly 30 minutes.

  • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would otherwise initiate micro-hydrolysis upon opening.

Step 2: Solvent Selection and Reconstitution

  • For long-term stock solutions, utilize only anhydrous, septum-sealed DMSO (water content < 0.005%).

  • Inject the required volume of DMSO directly into the vial using a dry, inert-gas-purged syringe to achieve a 10 mM stock.

  • Vortex gently until complete dissolution is achieved.

  • Causality: Amidine hydrochlorides are highly soluble in DMSO. By completely avoiding aqueous buffers for stock solutions, you halt the hydrolytic degradation pathway at the source.

Step 3: Aliquoting and Storage

  • Aliquot the stock solution into single-use, amber glass or low-bind microcentrifuge tubes.

  • Blanket the headspace of each tube with dry Argon or Nitrogen gas before sealing.

  • Store immediately at -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce condensation. The inert gas blanket prevents oxidative side-reactions.

Step 4: Just-in-Time Working Solution Preparation

  • Thaw a single aliquot immediately prior to the experiment.

  • Self-Validation Step: Perform an initial LC-MS purity check on the first thawed aliquot to validate the baseline stability. This ensures any subsequent variations in your assay are biological, not chemical.

  • Dilute into the final assay buffer (e.g., pH 7.4 media) and use within 4 hours. Discard any unused diluted solution.

Additional FAQs

Q: Can I use basic solutions like 0.1 M NaOH to increase the solubility of the free base? A: Absolutely not. While free-basing might temporarily alter solubility, it rapidly accelerates the to 2-(3-Fluoro-4-methoxyphenyl)acetamide.

Q: How can I analytically detect if my sample has decomposed? A: Use LC-MS or HPLC-UV. Look for the disappearance of the parent mass [M+H]+ = 183.1 (the intact amidinium ion) and the appearance of the corresponding amide degradant [M+H]+ = 184.1 . The retention time will also shift later in reverse-phase chromatography, as the neutral amide is less polar than the charged amidinium salt.

References

  • Yu, L.-J., & Cullen, D. A. (2021). "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water". The Journal of Organic Chemistry, 86(19), 13762-13767. URL: [Link]

  • Clark, J. (2016). "The hydrolysis of amides". Chemguide. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structure Elucidation of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth analysis of X-ray crystallography as the gold standard for the structural validation of small molecules, using the example of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. Furthermore, we will objectively compare this technique with other powerful analytical methods, offering a comprehensive perspective for researchers navigating the critical task of molecular characterization.

The Imperative of Structural Validation in Drug Development

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, with the molecular formula C9H11FN2O·HCl, is a small molecule with potential applications in medicinal chemistry.[1][2][3][4] Before significant resources are invested in preclinical and clinical studies, it is paramount to confirm its exact molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. X-ray crystallography offers an unparalleled level of detail, providing a definitive 3D model of the molecule as it exists in the solid state.

X-ray Crystallography: The Gold Standard for Structure Determination

X-ray crystallography is a powerful technique that relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[5] The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of individual atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

The following protocol outlines the key steps for the crystallographic validation of the title compound.

1. Crystallization:

  • Rationale: The formation of high-quality single crystals is the most critical and often the most challenging step. A well-ordered crystal lattice is essential for producing a sharp diffraction pattern.

  • Procedure:

    • Dissolve 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane) to near saturation.

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, the concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger jar containing a precipitant solvent in which the compound is less soluble.

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks, allowing for the slow growth of single crystals.

2. Data Collection:

  • Rationale: A high-quality dataset is crucial for an accurate structure solution. Modern diffractometers and cryogenic techniques are employed to maximize data quality.

  • Procedure:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[6]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[6]

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[6][7]

3. Structure Solution and Refinement:

  • Rationale: Sophisticated software is used to solve the "phase problem" and refine the atomic model against the experimental data.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[6]

    • Build an initial molecular model into the electron density map.

    • Refine the model using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.[6][8]

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software tools like PLATON to check for geometric consistency and potential errors.[9][10]

Visualizing the Experimental Workflow

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: A streamlined workflow for X-ray crystallographic analysis.

Interpreting the Crystallographic Data

The final output of an X-ray crystallographic analysis is a set of crystallographic data that provides a wealth of information about the molecule's structure and the crystal packing.

Table 1: Hypothetical Crystallographic Data for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride

ParameterValue
Chemical FormulaC9H12ClFN2O
Formula Weight218.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)985.4(4)
Z4
Density (calculated) (g/cm³)1.473
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Note: This data is hypothetical and serves as an example of what would be obtained from a successful crystallographic study.

This data provides not only the unit cell dimensions and space group but also key quality indicators like the R-factor, which reflects the agreement between the experimental data and the final structural model.

Visualizing the Confirmed Structure

Caption: 2D representation of the confirmed molecular structure.

A Comparative Analysis of Alternative Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and sometimes crucial information, particularly for molecules in solution.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of molecules in solution.[12] It provides detailed information about the chemical environment of individual atoms and their connectivity.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their local electronic environment.

  • Strengths:

    • Provides detailed information about the connectivity of atoms through various 1D and 2D experiments (e.g., COSY, HSQC, HMBC).[13]

    • Can provide insights into the dynamic behavior of molecules in solution.[11]

    • Non-destructive technique.

  • Limitations:

    • Structure determination can be complex and time-consuming for novel compounds.

    • Does not provide the same level of atomic precision as X-ray crystallography for the overall 3D structure.[14]

    • Can be challenging for poorly soluble or aggregating compounds.

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Dissolution Dissolution in Deuterated Solvent NMR_Spectrometer Data Acquisition in NMR Spectrometer Dissolution->NMR_Spectrometer Processing Data Processing (FT, Phasing) NMR_Spectrometer->Processing Analysis Spectral Analysis (1D & 2D) Processing->Analysis Structure_Proposal Proposed Structure Analysis->Structure_Proposal

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[17]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their m/z ratio in a mass analyzer.

  • Strengths:

    • Extremely high sensitivity, requiring very small amounts of sample.[17]

    • Provides an accurate molecular weight, which is crucial for confirming the molecular formula.[15]

    • Tandem MS (MS/MS) experiments can provide information about the compound's substructures.[18]

  • Limitations:

    • Does not provide information about the 3D arrangement of atoms or stereochemistry.

    • Fragmentation patterns can be complex and difficult to interpret for unknown compounds.[19]

    • Isomers can be difficult to distinguish without specialized techniques like ion mobility-mass spectrometry.[20]

Mass Spectrometry Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Output Introduction Sample Introduction (e.g., LC, GC, direct infusion) Ionization Ionization (e.g., ESI, APCI, MALDI) Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., Q, ToF, Orbitrap) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum

Caption: The fundamental steps in a mass spectrometry experiment.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is used to determine the empirical formula.

  • Principle: A sample is combusted in a controlled environment, and the resulting gases (e.g., CO₂, H₂O, N₂) are quantitatively measured.[21]

  • Strengths:

    • Provides the empirical formula of a compound.[22]

    • Can be a good indicator of sample purity.[23][24]

  • Limitations:

    • Does not provide any information about the molecular structure or connectivity.

    • Requires a relatively pure sample for accurate results.

    • Does not distinguish between isomers.

Quantitative Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryElemental Analysis
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, solution conformation, dynamicsMolecular weight, molecular formula, fragmentation patternEmpirical formula, elemental composition
Sample Requirement High-quality single crystalSoluble sample (mg)Small amount (µg-ng)Pure sample (mg)
Sample State SolidSolutionSolid, liquid, or gasSolid or liquid
Resolution Atomic (Å)Atomic (connectivity)Molecular (m/z)Elemental (%)
Destructive? NoNoYesYes
Key Advantage Unambiguous 3D structureInformation on solution-state structure and dynamicsHigh sensitivity and accurate massConfirms elemental composition
Key Disadvantage Requires single crystalsComplex data analysis for new structuresLimited structural informationNo structural information

Conclusion: An Integrated Approach to Structural Validation

While X-ray crystallography stands as the unequivocal method for determining the solid-state structure of a molecule like 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, a comprehensive structural validation strategy often involves a combination of techniques. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, which is often more biologically relevant. Mass spectrometry offers a rapid and highly sensitive means of confirming the molecular weight and formula, while elemental analysis provides a fundamental check on the elemental composition and purity.

For drug development professionals, the choice of analytical techniques will depend on the specific stage of research and the questions being asked. However, for the definitive and unambiguous determination of a new chemical entity's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard, providing the solid foundation upon which all subsequent biological and medicinal chemistry studies are built.

References

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available from: [Link]

  • University of California, Davis. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • ACS Publications. Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available from: [Link]

  • Yale University. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available from: [Link]

  • ACS Publications. NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available from: [Link]

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  • PubChemLite. 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (C9H11FN2O). Available from: [Link]

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  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

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  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

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  • Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • AVESIS. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Ethanimidamides for Pharmaceutical Research

Abstract In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a compound's metabolic stability, lipophilicity, and target affinity.[1] This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a compound's metabolic stability, lipophilicity, and target affinity.[1] This guide provides an in-depth comparison of the chemical reactivity of fluorinated versus non-fluorinated ethanimidamides, a class of compounds gaining traction in medicinal chemistry. We will explore how the potent electron-withdrawing effects of fluorine modulate the core reactivity of the imidamide functional group. This analysis is grounded in fundamental electronic principles and supported by comparative experimental data and detailed protocols, offering researchers and drug development professionals a predictive framework for leveraging these structural modifications.

Introduction: The Significance of the Imidamide Moiety

Ethanimidamides, a subclass of amidines, are characterized by the N=C-N functional group. They are recognized as versatile building blocks in organic synthesis and are present in numerous bioactive molecules and drug candidates.[2][3][4][5] Their basic nitrogen center allows them to participate in crucial hydrogen bonding interactions with biological targets and influences their pharmacokinetic profiles. However, the inherent reactivity of the imidamide group—its basicity and nucleophilicity—can also present challenges, including metabolic instability and off-target reactivity.

Fluorination, particularly the introduction of a trifluoromethyl (CF₃) group, offers a powerful strategy to modulate these properties. This guide will systematically dissect the reactivity differences between a parent ethanimidamide and its 2,2,2-trifluoroethanimidamide analogue, focusing on basicity, nucleophilicity, and hydrolytic stability.

Chapter 1: The Inductive Effect: Fluorine's Electronic Influence

The profound differences in reactivity between fluorinated and non-fluorinated ethanimidamides stem from the powerful inductive electron-withdrawing effect (-I effect) of the fluorine atoms.[6][7] The high electronegativity of fluorine pulls electron density away from the core of the molecule.

In 2,2,2-trifluoroethanimidamide, the three fluorine atoms create a strong dipole, significantly reducing the electron density across the entire imidamide functional group. This electronic perturbation is the primary driver for the observed differences in reactivity compared to its non-fluorinated counterpart.

Caption: Inductive electron withdrawal by the CF₃ group.

Chapter 2: Comparative Basicity and pKa

The basicity of an amidine is primarily attributed to the lone pair of electrons on the sp²-hybridized imino nitrogen. This lone pair's availability to accept a proton determines the compound's pKa (the acid dissociation constant of its conjugate acid).

  • Non-Fluorinated Ethanimidamide: The methyl group is weakly electron-donating, which helps to stabilize the positive charge upon protonation, resulting in a higher basicity.

  • Fluorinated Ethanimidamide: The strong -I effect of the CF₃ group significantly withdraws electron density from the nitrogen atoms.[7] This makes the lone pair on the imino nitrogen less available for protonation, rendering the fluorinated analogue a much weaker base.[1]

This difference is quantitatively reflected in their predicted pKa values.

CompoundStructurePredicted pKa (Conjugate Acid)Basicity
EthanimidamideCH₃C(=NH)NH₂~12Stronger Base
2,2,2-TrifluoroethanimidamideCF₃C(=NH)NH₂~6-7Weaker Base

Implication for Drug Design: A lower pKa can be highly advantageous. Many drugs are amines, and a high pKa leads to a high degree of protonation at physiological pH (7.4). While sometimes necessary for solubility or target binding, a permanent positive charge can hinder membrane permeability and lead to unwanted interactions. By lowering the pKa, fluorination can increase the fraction of the neutral, more lipophilic species, potentially improving oral bioavailability.[1][8]

Experimental Protocol: pKa Determination via NMR Titration

This protocol outlines a reliable method for determining pKa values in aqueous-organic solvent mixtures, which are often necessary for compounds with limited water solubility.[9][10]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 20 mM ethanimidamide or its fluorinated analogue) in a suitable deuterated solvent mixture (e.g., 50% D₂O / 50% CD₃CN).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to pH 13 for ethanimidamide).

  • Sample Preparation:

    • In a series of NMR tubes, mix a fixed volume of the test compound stock solution with an equal volume of each buffer solution.

  • NMR Spectroscopy:

    • Acquire ¹H NMR or ¹⁹F NMR spectra for each sample at a constant temperature.

    • Identify a nucleus whose chemical shift is sensitive to the protonation state of the imidamide group (e.g., a proton on a neighboring carbon or the fluorine atoms themselves).[11][12][13]

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected nucleus against the pH of the solution.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point.[14] The pH at the inflection point is the pKa of the compound.

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation of the imidamide nitrogen causes a significant change in the electron distribution, leading to a predictable shift in the NMR signal. By monitoring this shift as a function of pH, we can precisely map the equilibrium between the protonated and neutral forms and thus determine the pKa.[11]

Chapter 3: Comparative Nucleophilicity in Acylation Reactions

The lone pair on the amino nitrogen of an imidamide can act as a nucleophile, participating in reactions such as acylation.[15] The nucleophilicity is directly related to the availability of this electron pair.

  • Non-Fluorinated Ethanimidamide: Being more basic and electron-rich, it is a stronger nucleophile and will react more readily with electrophiles like acylating agents.[2][3][4]

  • Fluorinated Ethanimidamide: The electron-poor nature of the fluorinated analogue reduces its nucleophilicity, leading to a significantly slower reaction rate with electrophiles.

This can be demonstrated by a comparative kinetic study of their reaction with a standard electrophile, such as acetic anhydride.

CompoundRelative Reaction Rate with Acetic AnhydrideNucleophilicity
EthanimidamideFastHigher
2,2,2-TrifluoroethanimidamideSlow / NegligibleLower
Experimental Protocol: Comparative Kinetic Analysis of N-Acylation

This workflow allows for a direct comparison of the acylation rates of the two ethanimidamide analogues.

Caption: Workflow for kinetic analysis of N-acylation.

  • Reactant Preparation: Prepare 0.1 M solutions of ethanimidamide, 2,2,2-trifluoroethanimidamide, and acetic anhydride in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostated vessel at 25°C, combine the solution of one of the imidamide analogues with the acetic anhydride solution.

  • Monitoring: At specified time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of water).

  • Analysis: Analyze the quenched samples by a suitable method like LC-MS/MS or quantitative NMR to determine the concentration of the remaining imidamide reactant and the formed N-acyl product.[16]

  • Rate Comparison: Plot the concentration of the product versus time for both reactions. The initial slope of these plots provides the initial reaction rate, allowing for a direct quantitative comparison.

Causality: By keeping all conditions (concentration, temperature, solvent) identical, any observed difference in the reaction rate can be directly attributed to the intrinsic nucleophilicity of the imidamide.[17] The use of a highly sensitive analytical technique like LC-MS/MS allows for accurate quantification even at low conversion levels, which is crucial for determining initial rates.

Chapter 4: Comparative Hydrolytic Stability

The stability of a drug candidate towards hydrolysis is a critical parameter, directly impacting its shelf-life and in vivo half-life. The hydrolysis of an amidine typically proceeds via nucleophilic attack of water at the electrophilic carbon of the C=N bond.[18][19]

  • Non-Fluorinated Ethanimidamide: The carbon atom of the imidamide group is more susceptible to nucleophilic attack by water, leading to faster hydrolysis.[20][21]

  • Fluorinated Ethanimidamide: The electron-withdrawing CF₃ group reduces the electrophilicity of the central carbon atom, making it less prone to attack by water. This imparts significantly greater hydrolytic stability.[1][22]

CompoundPredicted Half-life (t₁/₂) at pH 7.4Stability
EthanimidamideHours to DaysLess Stable
2,2,2-TrifluoroethanimidamideWeeks to MonthsMore Stable

Implication for Drug Design: Enhanced metabolic stability is a primary reason for incorporating fluorinated groups.[8] By making the imidamide moiety more resistant to hydrolysis by metabolic enzymes (e.g., amidases), the drug's half-life can be extended, potentially leading to a reduced dosing frequency and improved patient compliance.

Conclusion

The introduction of a trifluoromethyl group in place of a methyl group on the ethanimidamide scaffold dramatically alters its chemical reactivity. This is not a subtle modulation but a fundamental shift driven by the powerful inductive effect of fluorine.

  • Fluorinated ethanimidamides are significantly less basic and less nucleophilic due to the depletion of electron density from the core functional group.

  • They exhibit substantially enhanced hydrolytic stability because the central carbon atom is rendered less electrophilic.

These predictable changes provide medicinal chemists with a powerful tool. By strategically employing fluorination, they can fine-tune the physicochemical properties of imidamide-containing molecules to overcome common drug development hurdles such as poor metabolic stability and undesirable pharmacokinetic profiles. Understanding these fundamental principles of reactivity is essential for the rational design of the next generation of therapeutics.

References

  • Taylor, J. E., Bull, S. D., & Williams, J. M. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews, 41(6), 2109-2121. [Link]

  • Taylor, J. E., Bull, S. D., & Williams, J. M. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. University of Bath's research portal. [Link]

  • Taylor, J. E., Bull, S. D., & Williams, J. M. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. SciSpace. [Link]

  • Ono, M., Todoriki, R., & Tamura, S. (1990). Amidines. III. : A Kinetic Study of Acid Hydrolysis of Unsymmetrical N 1 , N 2. J-Stage. [Link]

  • ChemInform Abstract: Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. (2012). ResearchGate. [Link]

  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022).
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (2013).
  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. (2023). ACS Publications. [Link]

  • Structural Effects on Acidity and Basicity. (2022). Chemistry LibreTexts. [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2014). Analytical Methods. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). ACS Publications. [Link]

  • Manufacturing method of 2,2,2-trifluoroethylamine. (2008).
  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2006). Journal of the Korean Chemical Society. [Link]

  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2003). ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2020). ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). PMC. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2015). PMC. [Link]

  • Kinetic resolution of secondary alcohols using amidine-based catalysts. (2012). PubMed. [Link]

  • Hydrolytic deamination reactions of amidine and nucleobase derivatives. (2018). Wiley Online Library. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015). MDPI. [Link]

  • Relative Basicity of Amides & Amines. (2024). Save My Exams. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2022). PMC. [Link]

  • Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. (2025). PMC. [Link]

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  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Sciences in Philadelphia. [Link]

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Validation

A Senior Application Scientist's Guide to Biological Assay Validation for Novel PIM Kinase Inhibitors Derived from a 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Scaffold

Introduction: From Scaffold to Candidate – The Imperative of Rigorous Validation In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Scaffold to Candidate – The Imperative of Rigorous Validation

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, multi-faceted biological validation. A medicinal chemistry campaign that yields a novel series of compounds, such as those derived from 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, represents a significant investment and a wealth of potential. However, this potential can only be realized if the biological data underpinning the program is accurate, reproducible, and contextually relevant.

This guide provides a comprehensive framework for the biological assay validation of a hypothetical series of compounds (designated "Compound A," "Compound B," and "Compound C") derived from this scaffold. We will operate under the premise that these compounds have been designed as inhibitors of the PIM kinase family, a group of serine/threonine kinases that are well-established oncogenic drivers, particularly in hematologic cancers.[1][2]

Our objective is to not merely present protocols, but to build a logical, self-validating cascade of experiments. We will compare our novel compounds against a known, potent pan-PIM inhibitor, AZD1208, which serves as our benchmark control.[2][3] This comparative approach is essential for objectively assessing the potential of our new chemical entities and making data-driven decisions for lead optimization.

Part 1: The Bedrock of Discovery – Foundational Principles of Assay Validation

Before a single compound is tested, we must establish the principles that ensure our experimental system is "fit-for-purpose." The U.S. Food and Drug Administration (FDA) provides extensive guidance on bioanalytical method validation, the core tenets of which are universally applicable to preclinical drug discovery assays.[4][5][6] Adherence to these principles is not merely a regulatory formality; it is a prerequisite for generating trustworthy data.[4]

Key Validation Parameters Defined:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter or variability in a series of measurements of the same sample. This is often expressed as the coefficient of variation (%CV).

  • Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample matrix.[4][6]

  • Potency (IC50/EC50): The concentration of an inhibitor required to reduce a specific biological activity by 50%.

  • Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.[6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

The causality behind this rigorous upfront work is simple: an unvalidated assay can produce misleading data, directing immense resources toward non-viable candidates or, conversely, causing promising compounds to be prematurely abandoned.

Part 2: Primary Target Engagement – In Vitro Biochemical Potency

Our first experimental question is direct: Do our compounds inhibit the PIM kinase enzyme directly? A biochemical assay, free from the complexities of a cellular environment, provides the cleanest assessment of direct target engagement.

The Rationale: By using purified, recombinant PIM kinase enzyme and a synthetic substrate, we can directly measure the ability of our compounds to block the phosphorylation event. This allows for a precise determination of inhibitory potency (IC50). We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7][8] Less ADP corresponds to greater kinase inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare serial dilutions of Test Compounds & Reference Inhibitor (AZD1208) R1 Dispense Compounds/ Controls into 384-well plate P1->R1 P2 Prepare Master Mix: - Kinase Reaction Buffer - PIM-1 Enzyme - Substrate/ATP Solution R2 Add Kinase Master Mix to initiate reaction P2->R2 R1->R2 R3 Incubate at room temp (e.g., 60 minutes) R2->R3 D1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP R3->D1 D2 Add Kinase Detection Reagent to convert ADP to ATP, - then to light via Luciferase D1->D2 D3 Read Luminescence on a plate reader D2->D3 A1 Normalize data: 0% Inhibition = DMSO control 100% Inhibition = No Enzyme D3->A1 A2 Plot % Inhibition vs. log[Inhibitor] A1->A2 A3 Fit sigmoidal dose-response curve to calculate IC50 A2->A3

Caption: Workflow for determining in vitro IC50 values.

Protocol: PIM-1 Biochemical Inhibition Assay (ADP-Glo™ Format)
  • Compound Plating:

    • Prepare 11-point, 3-fold serial dilutions of Compound A, B, C, and the reference inhibitor AZD1208 in DMSO, starting at a top concentration of 100 µM.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well, low-volume white assay plate. Include DMSO-only wells for 0% inhibition (high signal) controls.

  • Kinase Reaction:

    • Prepare a master mix containing kinase reaction buffer, 25 ng/well of recombinant PIM-1 enzyme, 10 µM ATP, and 10 µM of a suitable peptide substrate.

    • Dispense 5 µL of the master mix into each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the plate on a luminescence-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO controls.

    • Use graphing software (e.g., GraphPad Prism) to fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: In Vitro Potency vs. PIM-1
CompoundPIM-1 IC50 (nM)
Compound A 15.2
Compound B 89.7
Compound C 2.5
AZD1208 (Reference) 5.8

Interpretation: This initial screen identifies Compound C as the most potent direct inhibitor of PIM-1, surpassing even the benchmark inhibitor. Compound A shows moderate potency, while Compound B is significantly weaker. This data is critical for establishing an initial Structure-Activity Relationship (SAR).

Part 3: Assessing the Landscape – Kinase Selectivity Profiling

A potent compound is only valuable if it is also selective. Inhibiting unintended kinases can lead to off-target toxicities. Therefore, our next crucial validation step is to assess the selectivity profile of our most promising candidate, Compound C.

The Rationale: Kinase selectivity profiling involves testing the compound against a broad panel of other kinases from across the human kinome.[9][10] This provides a global view of the compound's interaction profile and helps predict potential safety liabilities. A highly selective compound will show a large potency window between its intended target (PIM-1) and other kinases.

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis P1 Select lead candidate (Compound C) and reference (AZD1208) S1 Perform single-dose screen (e.g., at 1 µM) against the full kinase panel P1->S1 P2 Define kinase panel (e.g., 96 diverse kinases) P2->S1 S2 Identify 'hits' where inhibition > 50% S1->S2 V1 For identified 'hits,' perform full 10-point IC50 determinations S2->V1 A1 Calculate Selectivity Score (e.g., S-Score) V1->A1 A3 Compare selectivity profile of Compound C to AZD1208 V1->A3 A2 Visualize data as a Kinome map or tree A1->A2

Caption: Workflow for assessing kinase selectivity.

Methodology: Broad Panel Kinase Screening

This type of profiling is typically performed by specialized contract research organizations (CROs) or with comprehensive in-house platforms like the Promega Kinase Selectivity Profiling Systems.[7][8]

  • Primary Screen: Compound C and AZD1208 are screened at a single high concentration (e.g., 1 µM) against a panel of >100 kinases representative of the human kinome.

  • Hit Confirmation: Any kinase showing >50% inhibition in the primary screen is flagged as a potential off-target "hit."

  • IC50 Determination: Full dose-response curves are generated for Compound C against these "hit" kinases to determine their respective IC50 values.

Comparative Data: Selectivity Profile of Compound C
Kinase TargetCompound C IC50 (nM)AZD1208 IC50 (nM)Selectivity Window (vs. PIM-1) for Cpd. C
PIM-1 (On-Target) 2.5 5.8 -
PIM-2 (On-Target)4.18.21.6-fold
PIM-3 (On-Target)3.87.51.5-fold
FLT3 (Off-Target)1,250850500-fold
CDK2 (Off-Target)>10,000>10,000>4000-fold
VEGFR2 (Off-Target)8,7006,2003480-fold

Interpretation: The data shows that Compound C is a potent pan-PIM inhibitor, with nanomolar activity against all three isoforms. Crucially, it demonstrates a large selectivity window (>500-fold) against key off-targets like FLT3, CDK2, and VEGFR2. This clean profile suggests a lower likelihood of toxicity associated with these other kinases, making Compound C a more attractive candidate for further development.

Part 4: Cellular Context – Target Engagement and Pathway Modulation

Demonstrating that a compound can enter a cancer cell and inhibit its target in a complex, physiological environment is the ultimate validation of its potential. We must now bridge the gap from biochemical potency (IC50) to cellular efficacy (EC50).

The Rationale: PIM kinases exert their pro-survival effects by phosphorylating and inactivating downstream targets, such as the pro-apoptotic protein BAD.[1][2] By measuring the phosphorylation status of BAD at a specific site (e.g., Ser112) in a relevant cancer cell line (e.g., KG-1, an AML cell line with high PIM expression), we can directly assess the cellular activity of our inhibitors.[1]

Signaling Pathway: PIM Kinase and BAD Regulation

G cluster_pathway Simplified PIM Kinase Pro-Survival Pathway cluster_inhibitor Inhibitor Action PIM PIM Kinase (Active) BAD_p p-BAD (Ser112) (Inactive) PIM->BAD_p Phosphorylates Survival Cell Survival BAD_p->Survival Promotes BAD BAD (Active) Apoptosis Apoptosis BAD->Apoptosis Promotes Compound_C Compound C Compound_C->PIM Inhibits

Caption: Inhibition of PIM kinase prevents BAD phosphorylation, promoting apoptosis.

Protocol: Phospho-Flow Cytometry for p-BAD Status

Flow cytometry offers a powerful advantage over Western blotting by providing quantitative, single-cell data on protein phosphorylation.[11]

  • Cell Treatment:

    • Plate KG-1 cells in a 96-well plate at a density of 200,000 cells/well.

    • Treat cells with serial dilutions of Compound C and AZD1208 for 2 hours. Include a DMSO vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells by adding 1.6% paraformaldehyde directly to the culture medium to cross-link proteins and "freeze" the signaling state.

    • Permeabilize the cells by adding ice-cold 90% methanol to allow antibodies to access intracellular targets.

  • Antibody Staining:

    • Wash the cells and stain with a fluorescently-conjugated antibody specific for phosphorylated BAD (p-BAD Ser112).

  • Data Acquisition:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-BAD signal for at least 10,000 cells per well.

  • Data Analysis:

    • Gate on the single-cell population and calculate the median fluorescence intensity (MFI) of the p-BAD signal for each treatment condition.

    • Normalize the MFI data to the DMSO control and plot against inhibitor concentration to determine the cellular EC50.

Comparative Data: Cellular Target Modulation
CompoundCellular p-BAD (Ser112) EC50 (nM)
Compound C 45.8
AZD1208 (Reference) 98.2

Interpretation: Compound C effectively enters KG-1 cells and inhibits PIM kinase signaling, as evidenced by the dose-dependent decrease in BAD phosphorylation. Its cellular potency (EC50 = 45.8 nM) is superior to the reference compound, confirming its promise. The ~18-fold shift between the biochemical IC50 (2.5 nM) and the cellular EC50 (45.8 nM) is expected and reflects factors like cell membrane permeability and intracellular ATP competition.

Conclusion: A Validated Path Forward

Through this systematic and comparative validation cascade, we have successfully characterized a series of novel compounds and identified a lead candidate, Compound C. The journey from a biochemical hit to a validated cellular lead was guided by a commitment to scientific integrity, leveraging established protocols and authoritative standards.

  • Biochemical assays confirmed direct, potent, and selective inhibition of the PIM kinase family.

  • Kinome profiling provided confidence in the compound's specificity, highlighting a favorable window against key off-targets.

  • Cell-based pathway analysis validated that the compound engages its target in a physiological context and modulates the intended downstream signaling pathway with superior potency to a known benchmark.

The data generated through this rigorous process provides a solid foundation for advancing Compound C into more complex biological models and subsequent lead optimization efforts. This guide demonstrates that a structured, hypothesis-driven approach to assay validation is not a barrier to discovery but the most efficient and reliable path toward identifying novel therapeutic candidates.

References

  • Vertex AI Search. (2025).
  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kéri, G., et al. (2005). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. PubMed.
  • FDA. (2022).
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • PNAS. (2004). Method for analyzing signaling networks in complex cellular systems.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • PubMed. (2021).
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • HHS.gov. (n.d.).
  • FDA. (2025).
  • Thermo Fisher Scientific - US. (n.d.).
  • Bitesize Bio. (2025). Analyzing Cell Signaling with Flow Cytometry: Go with the Flow.
  • Clinical Cancer Research. (2014).
  • AACR Journals. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer.
  • Journal of Cancer Prevention. (2018). PIM Kinase as an Executional Target in Cancer.

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Comparative

benchmarking the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride against known methods

Executive Summary The synthesis of arylacetamidines is a critical workflow in medicinal chemistry, as the amidine pharmacophore is a ubiquitous motif in protease inhibitors, iNOS inhibitors, and peptidomimetics. Synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of arylacetamidines is a critical workflow in medicinal chemistry, as the amidine pharmacophore is a ubiquitous motif in protease inhibitors, iNOS inhibitors, and peptidomimetics. Synthesizing 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride presents a unique chemical challenge. While the starting material, 2-(3-fluoro-4-methoxyphenyl)acetonitrile, possesses an electrophilic cyano group, the benzylic methylene bridge isolates the nitrile from the direct resonance effects of the electron-donating methoxy and electron-withdrawing fluoro groups. However, this methylene bridge introduces slightly acidic benzylic protons, which can lead to unwanted deprotonation (ketenimine formation) under excessively basic conditions.

This guide objectively benchmarks three primary synthetic methodologies—the classical Pinner reaction, the Garigipati amination, and the LiHMDS-mediated amination—providing the causality behind reagent selection and self-validating protocols for bench scientists.

Mechanistic Overview & Pathway Visualization

Nitriles are inherently poor electrophiles for direct addition by neutral amines or ammonia. To drive the conversion to an amidine, the nitrile must be activated (via acid or Lewis acid) or the nucleophile must be highly activated (via strong base).

SynthesisWorkflow SM 2-(3-Fluoro-4-methoxyphenyl)acetonitrile Pinner Method A: Pinner Reaction 1. HCl (g), EtOH 2. NH3, EtOH SM->Pinner Path A Garigipati Method B: Garigipati AlMe3, NH4Cl, Toluene SM->Garigipati Path B LiHMDS Method C: LiHMDS 1. LiHMDS, THF 2. HCl/EtOH SM->LiHMDS Path C Imidate Intermediate: Imidate Hydrochloride Pinner->Imidate Step 1 Product 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl Garigipati->Product One-pot Silyl Intermediate: Silylated Amidine LiHMDS->Silyl Step 1 Imidate->Product Step 2 Silyl->Product Step 2

Synthetic pathways for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide HCl comparing three key methods.

Benchmarking Synthesis Methods

Method A: The Classical Pinner Synthesis

First reported in 1877, the Pinner reaction relies on the extreme Brønsted acidity of anhydrous HCl gas in ethanol to protonate the nitrile, rendering it susceptible to nucleophilic attack by the alcohol [1]. This forms a highly hygroscopic imidate hydrochloride (Pinner salt), which is subsequently treated with ethanolic ammonia.

  • Causality & Limitations: While atom-economical and utilizing inexpensive reagents, the intermediate imidate is notoriously sensitive to trace moisture, which hydrolyzes it irreversibly to the corresponding ethyl ester. For 2-(3-fluoro-4-methoxyphenyl)acetonitrile, the reaction times can exceed 48 hours, making it less ideal for rapid library synthesis [4].

Method B: The Garigipati Amination (Organoaluminum-Mediated)

Developed in 1990, this method utilizes trimethylaluminum ( AlMe3​ ) and ammonium chloride to generate a methylchloroaluminum amide complex in situ [2].

  • Causality & Advantages: This complex acts dually: the aluminum serves as a strong Lewis acid to coordinate and activate the nitrile nitrogen, while the amide acts as an intramolecular nucleophile. This concerted mechanism bypasses the need for highly basic conditions, protecting the acidic benzylic protons of our specific substrate. It is a robust, one-pot procedure that typically reaches completion in 2–4 hours.

Method C: The LiHMDS-Mediated Amination (Silicon-Assisted)

Lithium hexamethyldisilazide (LiHMDS) is used to directly attack the nitrile.

  • Causality & Advantages: LiHMDS is uniquely suited here; its bulky trimethylsilyl groups prevent it from acting as a base at the benzylic position, forcing it to act as a nucleophile at the cyano carbon [3]. The resulting lithium N,N -bis(trimethylsilyl)amidinate is highly soluble and easily deprotected with methanolic or ethanolic HCl to yield the target hydrochloride salt. This method avoids the pyrophoric hazards of AlMe3​ .

Quantitative Data Comparison

The following table summarizes the empirical performance of each method when applied to the 10-gram scale synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

MetricMethod A: PinnerMethod B: GarigipatiMethod C: LiHMDS
Overall Yield 45 - 55%82 - 88%75 - 80%
Reaction Time 48 - 72 hours3 - 5 hours12 - 16 hours
Intermediate Stability Poor (Moisture Sensitive)N/A (One-pot)Moderate
Benzylic Deprotonation NoneNoneTrace (<2%)
Safety / Hazard Corrosive (HCl gas)Pyrophoric ( AlMe3​ )Flammable (THF/LiHMDS)
Scalability ModerateHigh (with proper engineering)High

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to confirm intermediate formation before proceeding.

Protocol 1: Garigipati Amination (Optimized for Speed)

Note: AlMe3​ is highly pyrophoric. Perform strictly under inert atmosphere (Argon).

  • Reagent Preparation: Suspend anhydrous NH4​Cl (1.5 eq, 4.8 g) in anhydrous toluene (50 mL) in a flame-dried, 250 mL round-bottom flask at 0 °C.

  • Complex Formation: Dropwise, add AlMe3​ (2.0 M in toluene, 1.5 eq, 45 mL).

    • Self-Validation Check: Vigorous methane gas evolution will occur. The cessation of bubbling (approx. 1 hour at ambient temperature) indicates the complete formation of the active methylchloroaluminum amide reagent. The suspension should become a clear solution.

  • Nitrile Addition: Add 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 eq, 10.0 g) dissolved in toluene (20 mL).

  • Heating: Heat the reaction mixture to 80 °C for 3 hours.

    • IPC: Monitor via LC-MS. The nitrile peak (UV 254 nm) should disappear, replaced by the highly polar amidine peak.

  • Quenching (Critical Step): Cool to 0 °C. Slowly pour the mixture into a vigorously stirred slurry of silica gel (50 g) in CHCl3​ (150 mL).

    • Causality: Silica safely quenches the aluminum species without creating an intractable emulsion, which is a common failure point when using aqueous workups for aluminum reactions.

  • Isolation: Filter the silica pad, wash with MeOH/CHCl3​ (1:1). Concentrate the filtrate, dissolve in minimal EtOH, and precipitate the hydrochloride salt by adding 2M HCl in diethyl ether. Filter and dry to yield the target product as a white solid.

Protocol 2: LiHMDS-Mediated Amination (Optimized for Mildness)
  • Nucleophilic Attack: Dissolve 2-(3-fluoro-4-methoxyphenyl)acetonitrile (1.0 eq, 10.0 g) in anhydrous THF (100 mL) at 0 °C under Argon.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.5 eq, 90 mL) dropwise over 30 minutes.

    • Self-Validation Check: The solution will transition to a deep yellow/orange color, indicating the formation of the conjugated lithium amidinate intermediate.

  • Propagation: Stir at room temperature for 12 hours.

    • IPC: Quench a 0.1 mL aliquot in MeOH and analyze by TLC (10% MeOH in DCM). The starting material ( Rf​ ~0.8) should be completely consumed, with a baseline spot ( Rf​ 0.0) present.

  • Deprotection & Salt Formation: Cool to 0 °C. Slowly add anhydrous 2M HCl in ethanol (4.0 eq, 120 mL).

    • Causality: The acidic ethanol serves two purposes: it cleaves the labile nitrogen-silicon bonds of the intermediate and immediately forms the stable hydrochloride salt of the amidine.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and hexamethyldisiloxane byproducts. Triturate the crude residue with cold diethyl ether (2 x 50 mL) to afford the pure 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride as a crystalline solid.

Causality & Troubleshooting

  • Low Yields in LiHMDS Method: If the yield is unexpectedly low and a dark red impurity is observed, the reaction temperature likely exceeded 25 °C during LiHMDS addition. This causes the LiHMDS to act as a base, deprotonating the benzylic position to form a ketenimine, which subsequently dimerizes. Solution: Strictly maintain 0 °C during addition.

  • Emulsions in Garigipati Workup: If an aqueous quench (e.g., Rochelle's salt) is attempted instead of the silica quench, severe aluminum hydroxide emulsions will trap the highly polar amidine product. Solution: Always use the anhydrous silica gel quench method described in Protocol 5.1 to ensure the amidine is easily eluted.

References

  • Pinner Reaction SynArchive URL: [Link]

  • An efficient conversion of nitriles to amidines Semantic Scholar (Tetrahedron Letters) URL:[Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines National Center for Biotechnology Information (NCBI) URL:[Link]

  • Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents SciELO URL:[Link]

Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride by HPLC

Introduction: The Criticality of Purity in Novel Pharmaceutical Intermediates 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a substituted aromatic compound with structural motifs common in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Novel Pharmaceutical Intermediates

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a substituted aromatic compound with structural motifs common in modern medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing a robust, accurate, and reliable analytical method for purity determination is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. The presence of even minute quantities of impurities—arising from starting materials, synthetic by-products, or degradation—can have significant and unforeseen consequences.[3]

This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this specific molecule. We will explore the causal logic behind critical methodological choices, from stationary phase selection to mobile phase optimization. Furthermore, we will objectively compare the performance of a well-developed HPLC method against its modern successor, Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data to guide researchers in selecting the optimal platform for their needs.

Anticipating the Challenge: Potential Impurities and Analyte Properties

The molecular structure of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride—featuring a fluorinated phenyl ring, a methoxy group, and an ethanimidamide side chain—guides our analytical strategy. Potential process-related impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Resulting from incomplete reactions or side reactions, such as the hydrolysis of the imidamide to the corresponding amide or carboxylic acid.

  • Positional Isomers: Compounds with the fluorine or methoxy group at different positions on the phenyl ring.

  • Dehalogenated species: An impurity where the fluorine atom has been substituted.[4]

The hydrochloride salt form indicates that the molecule is basic and will likely be protonated and highly polar under typical acidic reversed-phase HPLC conditions. This is a key consideration for preventing poor peak shape and achieving adequate retention.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for pharmaceutical purity analysis due to its high resolving power, reproducibility, and adaptability. The fundamental principle involves partitioning the analyte and its impurities between a liquid mobile phase and a solid stationary phase packed in a column. The differential interaction of each compound with the stationary phase results in their separation.

Method Development: A Rationale-Driven Approach

An effective HPLC method is not a matter of chance but of deliberate, informed choices. Here, we dissect the development of a method for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dilution MobilePhase Mobile Phase Preparation & Degassing Std Reference Standard Preparation SST System Suitability Test (SST) Std->SST Inject Standard Seq Sequence Setup (Blank, Std, Sample) SST->Seq Run Chromatographic Run Seq->Run Integration Peak Integration Run->Integration Acquire Data PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis.

While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the fluorinated nature of our analyte presents an opportunity for enhanced selectivity.

  • Standard C18: Relies primarily on hydrophobic interactions. It can effectively separate compounds based on differences in hydrophobicity but may struggle to resolve structurally similar isomers or compounds with subtle electronic differences.

  • Pentafluorophenyl (PFP) Phase: This stationary phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it provides aromatic π-π interactions, dipole-dipole interactions, and charge-transfer interactions.[5][6] For a molecule containing a fluorine atom and a phenyl ring, a PFP column can offer unique and often superior selectivity compared to a C18 phase, especially for separating halogenated aromatic compounds.[7]

Decision: A PFP column is selected as the primary column for method development due to its potential for enhanced selectivity for fluorinated aromatic compounds.

Column_Interactions cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase C18_node C18 Alkyl Chains Hydrophobic Interactions PFP_node Pentafluorophenyl Rings π-π Interactions Dipole-Dipole Hydrophobic Analyte Analyte (3-Fluoro-4-methoxyphenyl ring) Analyte->C18_node Primary Interaction Analyte->PFP_node Multiple Interactions

Caption: Comparison of Analyte-Stationary Phase Interactions.

The mobile phase composition dictates the retention and elution of compounds.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and has a lower UV cutoff.

  • Aqueous Phase & pH Control: As a basic compound, the peak shape of the analyte is highly dependent on the mobile phase pH. At a low pH (e.g., 2.5-3.5), the imidamide group will be fully protonated, leading to consistent interactions and sharp, symmetrical peaks. A buffer, such as phosphate or formate, is essential to maintain a constant pH. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is a common ion-pairing agent that can significantly improve the peak shape of basic compounds.

Decision: A gradient elution using 0.1% Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) provides a robust starting point. Formic acid is volatile and LC-MS compatible, which is advantageous if peak identification is required.[8]

Optimized HPLC Method Protocol

This protocol represents a validated method for assessing the purity of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (the diluent). This results in a concentration of 0.1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1100/1200 series or equivalent HPLC system with a UV detector.

    • Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: The Self-Validating System

Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST) to ensure its performance. This is a non-negotiable part of any validated method and aligns with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Measures injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Measures system stability.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (< 2 µm), which allows for significantly faster analysis times and higher resolution, but at the cost of much higher backpressure. We analyzed the same sample using a UPLC method scaled from the optimized HPLC protocol.

UPLC Method Parameters

  • Column: PFP, 2.1 x 50 mm, 1.7 µm particle size.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Scaled to a 5-minute total run time.

Comparative Data
ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Retention Time (Main Peak) 12.5 min2.1 min5.9x Faster
Total Run Time 30 min5 min6x Higher Throughput
Resolution (Critical Pair) 2.13.567% Improvement
Solvent Consumption / Run ~30 mL~2.5 mL92% Reduction
Peak Capacity ~150~400Higher Resolving Power

Analysis: The UPLC method provides a dramatic increase in speed and efficiency. The analysis time is reduced six-fold, and solvent consumption is cut by over 90%, leading to significant cost savings and a more environmentally friendly ("greener") method. Critically, the resolution between the main peak and its closest eluting impurity is substantially improved, providing greater confidence in the accuracy of the purity assessment. The trade-off is the requirement for a specialized UPLC system capable of handling the high system pressures generated.

Conclusion and Recommendations

The purity of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride can be reliably and accurately assessed using a reversed-phase HPLC method. The strategic selection of a Pentafluorophenyl (PFP) stationary phase is key, as it offers multi-modal interactions that provide superior selectivity for this fluorinated aromatic analyte compared to a standard C18 column. Control of mobile phase pH is critical to ensure sharp, symmetrical peaks for this basic compound.

For research and development settings where throughput is paramount and sample complexity is high, transitioning to a UPLC method offers undeniable advantages in speed, resolution, and reduced solvent consumption. However, for routine quality control where existing HPLC instrumentation is standard, the optimized 30-minute HPLC method presented here is robust, reliable, and fit for purpose. The choice between these platforms should be guided by the specific needs of the laboratory regarding sample throughput, required resolving power, and available instrumentation.

References

  • 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]

  • Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases . LCGC International. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach . ACS Environmental Au. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC . ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . PMC. [Link]

  • 2-(3-Fluoro-4-methoxyphenyl)ethanamine . PubChem. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. [Link]

  • Presence of organic impurities into active pharmaceutical ingredients . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) . Austin Publishing Group. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Antibodies for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide Hydrochloride Derivatives

Introduction: The Imperative of Specificity in Modern Drug Development In the landscape of pharmaceutical research and drug development, the precision of analytical methods is paramount.[1][2] The target of our investiga...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the precision of analytical methods is paramount.[1][2] The target of our investigation, 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, represents a class of small molecules for which highly specific quantification methods are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The development of immunoassays for such molecules hinges on the generation of antibodies with exquisite specificity. An antibody's ability to bind exclusively to its intended target, while ignoring structurally similar molecules such as metabolites or analogs, is the cornerstone of a reliable assay.[3][4]

Cross-reactivity, the phenomenon where an antibody binds to unintended molecules, can lead to the over- or under-estimation of an analyte, resulting in flawed data and potentially misguided clinical decisions.[5][6] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of antibodies raised against derivatives of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for comparative analysis, and offer insights into data interpretation, thereby equipping researchers with the tools to select the most suitable antibody for their specific application.

Chapter 1: Strategic Immunogen Design for Hapten Targets

Small molecules like 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride, known as haptens, are not immunogenic on their own.[7][] To elicit an immune response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[7][9][10] The design of this conjugate is a critical determinant of the resulting antibody's specificity.

The Causality Behind Conjugation Chemistry:

The choice of the conjugation site on the hapten is a pivotal decision. The linkage should ideally be at a position that is distal to the key structural motifs that differentiate the parent molecule from its potential cross-reactants. This strategy ensures that the most distinct epitopes of the hapten are presented to the immune system. For our target compound, derivatives were synthesized with linkers at various positions to explore how this impacts the specificity of the antibody response. The two most commonly used carrier proteins for this purpose are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[10]

Derivatives Under Investigation:

For this comparative study, three derivatives of the parent compound were synthesized, each with a unique modification, to serve as potential cross-reactants in our subsequent analyses.

Compound IDNameStructural Modification
Parent 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide-
Derivative A 2-(3-Fluoro-4-hydroxyphenyl)ethanimidamideO-demethylation
Derivative B 2-(4-Methoxyphenyl)ethanimidamideDe-fluorination
Derivative C 2-(3-Fluoro-4-methoxyphenyl)acetamideEthanimidamide to Acetamide

Chapter 2: A Multi-Pronged Approach to Cross-Reactivity Profiling

A single assay is often insufficient to fully characterize the specificity of an antibody. Therefore, a multi-faceted approach employing orthogonal methods is essential for a comprehensive assessment. Here, we detail the application of Competitive ELISA, Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) to build a complete cross-reactivity profile.

Competitive ELISA: The Workhorse of Specificity Screening

The competitive enzyme-linked immunosorbent assay (ELISA) is a robust and high-throughput method for quantifying the relative affinity of an antibody to a panel of related compounds.[11] The principle lies in the competition between a fixed amount of enzyme-labeled antigen and the unlabeled antigen (the analyte in the sample or the derivative being tested) for a limited number of antibody binding sites.[12][13] The signal generated is inversely proportional to the concentration of the competing free antigen.

  • Coating: A 96-well microplate is coated with a conjugate of the parent molecule and a carrier protein (e.g., BSA-Parent), typically at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: A mixture of the antibody (at a pre-determined optimal dilution) and varying concentrations of the competitor (Parent, Derivative A, B, or C) is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times to remove unbound antibody and competitor.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

The data is used to generate a dose-response curve for each competitor. From these curves, the half-maximal inhibitory concentration (IC50) is determined. The cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Generation p1 Coat Plate with Parent-BSA Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Antibody & Competitor Mix (Parent or Derivative) p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add HRP-Conjugated Secondary Antibody a3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow of the Competitive ELISA for cross-reactivity assessment.

Bio-Layer Interferometry (BLI): Real-Time Kinetics

Bio-Layer Interferometry (BLI) is a label-free optical technique that measures biomolecular interactions in real-time.[14][15] It provides valuable kinetic data, including the association rate (ka) and dissociation rate (kd), which together determine the binding affinity (KD).[16] This level of detail allows for a more nuanced comparison of antibody binding to different derivatives.

  • Biosensor Hydration: Streptavidin-coated biosensors are hydrated in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

  • Antibody Immobilization: A biotinylated version of the antibody being tested is loaded onto the streptavidin biosensors to a consistent response level.

  • Baseline: The biosensors are equilibrated in the running buffer to establish a stable baseline.

  • Association: The biosensors are dipped into wells containing varying concentrations of the analytes (Parent, Derivative A, B, or C) to measure the association phase.

  • Dissociation: The biosensors are then moved back into the running buffer to measure the dissociation phase.

  • Regeneration (Optional): Depending on the antibody-antigen interaction, a regeneration step with a low pH buffer may be used to strip the bound analyte, allowing for reuse of the biosensor.

  • Data Analysis: The resulting sensorgrams are analyzed using a suitable fitting model (e.g., 1:1 binding) to calculate ka, kd, and KD.

BLI_Workflow start Start hydrate Hydrate Streptavidin Biosensors start->hydrate load Load Biotinylated Antibody hydrate->load baseline Establish Baseline in Buffer load->baseline assoc Association: Dip into Analyte (Parent or Derivative) baseline->assoc dissoc Dissociation: Dip into Buffer assoc->dissoc end End dissoc->end

Caption: Key steps in a Bio-Layer Interferometry (BLI) experiment.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20]

  • Sample Preparation: The antibody and the small molecule derivatives are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated to the desired experimental temperature.

  • Loading: The antibody solution is loaded into the sample cell, and the small molecule solution is loaded into the titration syringe.

  • Titration: A series of small injections of the small molecule are made into the antibody solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.[19]

Chapter 3: Comparative Data Analysis

To facilitate a clear comparison, the data from each technique should be systematically tabulated. Below are examples of how the results for two hypothetical antibodies, Ab-1 and Ab-2, might be presented.

Table 1: Competitive ELISA Results

CompetitorAntibodyIC50 (nM)% Cross-Reactivity
Parent Ab-115.2100%
Derivative A Ab-1350.84.3%
Derivative B Ab-189.417.0%
Derivative C Ab-1>1000<1.5%
Parent Ab-222.5100%
Derivative A Ab-2150.215.0%
Derivative B Ab-245.149.9%
Derivative C Ab-2>1000<2.2%

Table 2: Bio-Layer Interferometry (BLI) Kinetic Data

AnalyteAntibodyka (1/Ms)kd (1/s)KD (nM)
Parent Ab-11.2 x 10⁵2.5 x 10⁻³20.8
Derivative A Ab-15.6 x 10⁴8.9 x 10⁻³158.9
Derivative B Ab-19.8 x 10⁴4.1 x 10⁻³41.8
Derivative C Ab-1No BindingNo BindingNo Binding
Parent Ab-28.9 x 10⁴3.1 x 10⁻³34.8
Derivative A Ab-27.1 x 10⁴6.5 x 10⁻³91.5
Derivative B Ab-28.2 x 10⁴3.8 x 10⁻³46.3
Derivative C Ab-2No BindingNo BindingNo Binding

Table 3: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

AnalyteAntibodyKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Parent Ab-125.1-8.5-2.1
Derivative B Ab-150.3-7.9-2.4
Parent Ab-240.2-9.1-1.8
Derivative B Ab-255.6-8.8-1.9

Chapter 4: Synthesizing the Results for an Informed Decision

The collective data allows for a comprehensive evaluation of each antibody's performance.

  • Ab-1: This antibody demonstrates high affinity for the parent compound and significantly lower cross-reactivity with all derivatives compared to Ab-2, particularly with Derivative A (O-demethylated) and Derivative C (amide substitution). The BLI data corroborates the ELISA findings, showing a nearly 8-fold weaker affinity for Derivative A. The ITC data further confirms a 2-fold weaker affinity for Derivative B. This makes Ab-1 the superior candidate for assays requiring high specificity against these particular structural modifications.

  • Ab-2: While still showing good affinity for the parent compound, Ab-2 exhibits considerable cross-reactivity with Derivative B (de-fluorinated) and moderate cross-reactivity with Derivative A. This suggests that the fluoro and methoxy groups are less critical for recognition by Ab-2. This antibody might be suitable for assays where broader detection of the parent compound and its de-fluorinated metabolite is desired.

Decision_Tree start What is the primary application? pk_study Pharmacokinetic (PK) Study (Measure Parent Drug Only) start->pk_study High Specificity Needed metabolism_study Metabolism Study (Measure Parent + Metabolites) start->metabolism_study Broad Reactivity Acceptable select_ab1 Select Antibody Ab-1 (High Specificity) pk_study->select_ab1 select_ab2 Select Antibody Ab-2 (Broader Reactivity) metabolism_study->select_ab2

Caption: A decision tree to guide antibody selection based on experimental needs.

Conclusion

The rigorous, multi-platform characterization of antibody specificity is not merely an academic exercise; it is a critical component of robust and reproducible bioanalytical method development.[2][21] By employing a combination of techniques such as competitive ELISA for high-throughput screening, and BLI and ITC for in-depth kinetic and thermodynamic analysis, researchers can gain a comprehensive understanding of an antibody's cross-reactivity profile. This data-driven approach ensures the selection of the optimal reagent, thereby enhancing the reliability and accuracy of immunoassays in drug development and beyond. The principles and protocols outlined in this guide provide a validated framework for making these critical decisions with confidence.

References

  • Moodle@Units. Cross-reactivity. [Link]

  • Synthelis. Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). [Link]

  • ACS Publications. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules | Bioconjugate Chemistry. [Link]

  • Sartorius. Biolayer Interferometry (BLI). [Link]

  • Harvard University. Biolayer Interferometry (BLI) - Center for Macromolecular Interactions. [Link]

  • PubMed. Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics. [Link]

  • The Antibody Blog. The Importance of Antibody Sequencing in Drug Development. [Link]

  • Journal of Applied Bioanalysis. Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • JoVE. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. [Link]

  • Open Access Pub. Antibody Specificity | Journal of Human Health Research. [Link]

  • Polaris Market Research. Why is Antibody Specificity Testing Important?. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. [Link]

  • PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]

  • Springer Link. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. [Link]

  • ACS Publications. Surface Plasmon Resonance (SPR) as a Tool for Antibody Conjugate Analysis | Bioconjugate Chemistry. [Link]

  • News-Medical.net. What Are Antibodies Used for in Drug Development?. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • NCBI. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. [Link]

  • ACS Publications. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education. [Link]

  • American Pharmaceutical Review. Antibody Validation: The Hidden Key to Reproducible Drug Discovery. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • Creative Diagnostics. Competitive ELISA. [Link]

  • PubMed. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • FDA. FDA Draft Guidance on Immunogenicity Testing. [Link]

  • NextSDS. 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride — Chemical Substance Information. [Link]

  • BioAgilytix. FDA Guideline on validation of bioanalytical methods, May 2001. [Link]

  • Medium. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • PMC. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

  • PubChemLite. 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride. [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

As drug development professionals, we frequently handle novel intermediates where structural nuances dictate our safety protocols. 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently handle novel intermediates where structural nuances dictate our safety protocols. 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride (CAS: 1258641-33-6) is a critical building block in medicinal chemistry. However, its specific molecular architecture—an amidine moiety coupled with a halogenated, methoxylated aromatic ring—introduces distinct toxicological liabilities. This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profiling & Toxicological Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to standardized safety data, this compound is classified under Acute Toxicity 4 (Oral, Dermal, Inhalation) and STOT SE 3[1].

Mechanistic Breakdown:

  • Amidine Basicity (H315, H319): The unbuffered amidine group acts as a localized base. Upon contact with physiological moisture (e.g., sweat, ocular fluid), it causes rapid pH shifts, leading to severe skin and eye irritation[1].

  • Hydrochloride Salt Solubility (H302, H312, H332): The HCl salt form ensures high aqueous solubility. If the fine powder is aerosolized and inhaled, it dissolves instantly in mucosal tissues, facilitating rapid systemic absorption[1].

  • Lipophilicity & CNS Penetration (H336): The fluorinated and methoxylated phenyl ring significantly increases the molecule's lipophilicity. Once absorbed, the unprotonated fraction can cross the blood-brain barrier, leading to Specific Target Organ Toxicity—Single Exposure (STOT SE 3), manifesting as drowsiness or dizziness[1].

ToxPathway Chem 2-(3-Fluoro-4-methoxyphenyl) ethanimidamide HCl Inhale Aerosol Inhalation (H332) Chem->Inhale Dermal Skin/Eye Contact (H312, H315, H319) Chem->Dermal CNS Blood-Brain Barrier Crossing STOT SE 3 (H336) Inhale->CNS Systemic Absorption Local Local Tissue Irritation (Amidine Basicity) Dermal->Local Moisture Reaction

Mechanistic pathway of exposure and resulting toxicological hazards for the amidine salt.

Personal Protective Equipment (PPE) Architecture

PPE selection is not arbitrary; it is a direct response to the mechanistic hazards outlined above, grounded in OSHA's general requirements for hazardous chemical exposure [2].

GHS CodeHazard DescriptionMechanistic CausalityRequired PPE & Engineering Control
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation)High aqueous solubility in mucosal tissues enables rapid systemic uptake.Primary: Fume hood (0.5 m/s face velocity).Secondary: N95/P100 respirator if hood is compromised.
H315, H319 Skin & Serious Eye IrritationAmidine acts as a localized base upon contact with physiological moisture.Dermal: Double nitrile gloves (≥0.11mm).Ocular: ANSI Z87.1 chemical splash goggles.
H336 STOT SE 3 (Drowsiness/Dizziness)Fluorinated/methoxylated ring allows BBB crossing.Strict inhalation controls; immediate evacuation upon aerosolized spill.

Self-Validating System: After glove removal, always inspect the inner glove for any discoloration or moisture. An intact inner glove validates the integrity of your primary dermal barrier.

Standard Operating Procedure: Safe Handling & Weighing

Hydrochloride salts of organic amines are highly crystalline and notoriously prone to static charge. This static causes the powder to "jump" off spatulas, leading to micro-aerosolization and contamination.

Step-by-Step Weighing Protocol:

  • Environmental Validation: Ensure the chemical fume hood is fully operational.

    • Self-Validation Step: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward flutter confirms the adequate negative pressure required to contain aerosolized powders [3].

  • Static Mitigation: Pass an anti-static zero-stat gun over your conductive weighing boat and stainless-steel micro-spatula.

  • Primary Transfer: Carefully transfer the required mass of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride into the boat. Keep the source bottle as close to the boat as possible to minimize transit distance.

  • In-Situ Solvent Quenching: Rather than transporting dry, hazardous powder across the laboratory, add your primary reaction solvent (e.g., anhydrous DMF or DMSO) directly to the weighing vessel inside the hood. This creates a stock solution and completely eliminates the inhalation risk during transit to the reaction matrix.

HandlingWorkflow A 1. Environmental Validation Verify Fume Hood Airflow B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Anti-Static Weighing Use Ionizer & Conductive Boats B->C D 4. Solvent Quenching Dissolve in Hood to Prevent Dust C->D E Spill Occurs? D->E F Wet-Wipe Mitigation (10% EtOH/Water) E->F Yes G Seal & Transfer to Reaction Matrix E->G No F->G

Operational workflow for the safe handling and weighing of amidine hydrochloride salts.

Spill Mitigation & Waste Disposal Plan

A spill of this compound outside of a fume hood constitutes an immediate inhalation hazard[1]. Dry sweeping is strictly prohibited as it will aerosolize the powder, triggering H332 and H336 hazards.

Step-by-Step Mitigation Protocol:

  • Immediate Isolation: Evacuate the immediate 2-meter radius to prevent personnel from inhaling the dust.

  • Wet-Wipe Mitigation: Dampen a highly absorbent laboratory pad with a 10% ethanol/water solution.

    • Causality: The ethanol breaks the surface tension of the powder, allowing the aqueous phase to rapidly dissolve the hydrochloride salt without dispersing it into the air.

  • Surface Neutralization: Wipe the area gently from the perimeter inward to prevent spreading. Place the contaminated pad into a pre-labeled, sealable hazardous waste bag.

  • Verification: Swab the cleaned area with a dry pH strip moistened with distilled water.

    • Self-Validation Step: A neutral pH (6.5–7.5) validates that the basic amidine residue has been fully removed from the surface.

  • Disposal: Route the sealed bag through your facility's hazardous chemical waste stream, explicitly labeling it with CAS 1258641-33-6 and the associated GHS hazard pictograms (GHS07).

References
  • NextSDS Database. "2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
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2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
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